5-chloro-3-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBJGCQVFUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452050 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71095-42-6 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methyl-1H-indole
Introduction
5-chloro-3-methyl-1H-indole is a substituted indole, a class of heterocyclic aromatic compounds integral to numerous areas of chemical and pharmaceutical science. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin. The specific substitutions of a chloro group at the 5-position and a methyl group at the 3-position modulate the electronic and steric properties of the parent indole ring, making this compound a valuable building block for the synthesis of targeted therapeutic agents.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in research and drug development, enabling rational experimental design, ensuring analytical accuracy, and predicting its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its characterization, and insights into its chemical stability and handling.
Core Physicochemical Data
The fundamental properties of a compound dictate its behavior from the synthesis flask to its final application. The data presented below have been compiled from verified sources and provide the foundational parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [2] |
| Molecular Weight | 165.62 g/mol | Calculated |
| CAS Number | 71095-42-6 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 111-113 °C | [3] |
| Boiling Point | Not experimentally determined; predicted to be >250 °C | N/A |
| logP (Octanol/Water) | Not experimentally determined; estimated > 3.0 | N/A |
| pKa | Not experimentally determined; estimated ~16-17 (N-H proton) | N/A |
Note: Boiling point, logP, and pKa values are estimations based on the behavior of similar substituted indoles. Experimental determination is recommended for applications where these parameters are critical.
Spectroscopic and Chromatographic Characterization
Unambiguous identification and purity assessment are cornerstones of chemical research. This section details the expected spectroscopic signature and a robust chromatographic method for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.[4]
¹H NMR (500 MHz, CDCl₃) Chemical Shifts: [3]
-
δ 7.91 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift is sensitive to solvent and concentration.
-
δ 7.57 (d, J = 1.8 Hz, 1H): Aromatic proton at the C4 position.
-
δ 7.27 (d, J = 8.5 Hz, 1H): Aromatic proton at the C7 position.
-
δ 7.16 (dd, J = 8.6, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing coupling to both C7 and C4 protons.
-
δ 7.01 (s, 1H): Proton at the C2 position of the pyrrole ring.
-
δ 2.32 (d, J = 0.7 Hz, 3H): The three protons of the methyl group at the C3 position.
¹³C NMR (125 MHz, CDCl₃) Chemical Shifts: [3]
-
δ 134.69 (C7a)
-
δ 129.55 (C3a)
-
δ 125.00 (C5)
-
δ 123.09 (C2)
-
δ 122.23 (C4)
-
δ 118.52 (C6)
-
δ 112.01 (C7)
-
δ 111.68 (C3)
-
δ 9.63 (C-CH₃)
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of indole derivatives.[5][6] The relatively nonpolar nature of the this compound scaffold makes it well-suited for retention on a C18 stationary phase. Ion suppression, through the addition of an acid like formic or acetic acid to the mobile phase, is often employed to ensure sharp, symmetrical peaks by protonating any residual basic sites on the silica support.[5]
A generalized HPLC method suitable for this compound is provided in the experimental protocols section. The UV absorbance maximum for substituted indoles typically falls around 280 nm, making this a suitable wavelength for detection.[7]
Caption: General workflow for purity analysis by HPLC.
Stability and Handling
Indole and its derivatives are generally stable compounds under standard laboratory conditions.[1][8] Most indoles are stable in air; however, they can be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light.[1]
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the characterization of this compound. These are designed to be self-validating by including system suitability and calibration steps.
Protocol 1: Determination of Melting Point
Objective: To accurately determine the melting range of the solid compound as an indicator of purity.
Causality: A sharp melting range (typically < 2 °C) is indicative of a high-purity crystalline solid. Impurities depress and broaden the melting point.
Materials:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (open at one end)
-
This compound sample
-
Certified melting point standards (e.g., vanillin, caffeine)
Procedure:
-
Apparatus Calibration: Prior to analysis, calibrate the apparatus using a certified standard with a known melting point close to the expected value (~112 °C). This ensures the temperature reading is accurate.
-
Sample Preparation: Finely crush a small amount of the sample. Pack the dry powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point.
-
Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute. A slow ramp rate is crucial for thermal equilibrium and accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid melts (T2).
-
-
Reporting: Report the result as a melting range (T1 - T2). For this compound, this should be within the 111-113 °C range.[3]
Protocol 2: Purity Determination by Reverse-Phase HPLC
Objective: To quantify the purity of this compound using a gradient HPLC method.
Causality: This method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient elution is chosen to ensure that both more polar and less polar impurities are effectively eluted and resolved within a reasonable runtime.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Sample diluent: 50:50 Acetonitrile/Water.
-
Sample: this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
-
System Suitability: Before running the sample, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (RSD < 1%) and peak asymmetry (typically between 0.9 and 1.5).
-
Analysis: Inject the prepared sample.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Caption: A logical workflow for the complete characterization of the compound.
Conclusion
The physicochemical properties of this compound define its identity, purity, and suitability for advanced applications in drug discovery and materials science. The data and protocols outlined in this guide provide researchers with the necessary framework to confidently identify, handle, and utilize this important chemical entity. Adherence to rigorous analytical methodology, as described herein, is paramount to ensuring the integrity and reproducibility of scientific outcomes.
References
- 1. chemijournal.com [chemijournal.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 71095-42-6 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
5-chloro-3-methyl-1H-indole spectral data NMR IR MS
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-methyl-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Halogenated indoles, such as this compound, are of particular interest to researchers in drug development for their unique electronic properties which can enhance binding affinity, metabolic stability, and cell permeability. The precise characterization of these molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a detailed interpretation grounded in the principles of structural chemistry. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this important molecular entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz). A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex coupling patterns in aromatic systems.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The data presented here are consistent with literature values obtained in CDCl₃ at 500 MHz.[1]
Table 1: ¹H NMR Spectral Data for this compound
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | 7.91 | s (broad) | - | 1H |
| H-4 | 7.57 | d | 1.8 Hz | 1H |
| H-7 | 7.27 | d | 8.5 Hz | 1H |
| H-6 | 7.16 | dd | 8.6, 2.0 Hz | 1H |
| H-2 | 7.01 | s | - | 1H |
| -CH₃ | 2.32 | d | 0.7 Hz | 3H |
Interpretation and Causality:
-
N-H Proton (H-1, 7.91 ppm): The indole N-H proton appears as a broad singlet significantly downfield. This is due to its location on a nitrogen atom within an aromatic system, leading to deshielding. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange.
-
Aromatic Protons (H-4, H-6, H-7):
-
H-4 (7.57 ppm): This proton is deshielded by the adjacent chloro-substituent at C-5. It appears as a doublet with a small coupling constant (J = 1.8 Hz), which is characteristic of a meta-coupling to H-6 across the chlorine atom.
-
H-7 (7.27 ppm): This proton is ortho to the pyrrole ring fusion and appears as a standard doublet, coupled only to H-6 (J = 8.5 Hz), which is a typical ortho-coupling value.
-
H-6 (7.16 ppm): This proton experiences coupling from both H-7 (ortho, J = 8.6 Hz) and H-4 (meta, J = 2.0 Hz), resulting in a doublet of doublets.
-
-
Pyrrole Ring Protons (H-2, 7.01 ppm): The proton at the C-2 position appears as a sharp singlet. It is adjacent to the nitrogen but lacks adjacent protons for coupling, though a very slight broadening or small long-range coupling to the methyl group can sometimes be observed.
-
Methyl Protons (-CH₃, 2.32 ppm): The methyl group at C-3 is in an allylic-like position to the aromatic system, causing it to resonate around 2.32 ppm. It appears as a doublet due to a small four-bond (⁴J) long-range coupling to the H-2 proton, a phenomenon often seen in such systems.
Caption: ¹H NMR proton assignments and key coupling interactions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-7a | 134.69 |
| C-3a | 129.55 |
| C-5 | 125.00 |
| C-4 | 123.09 |
| C-2 | 122.23 |
| C-6 | 118.52 |
| C-7 | 112.01 |
| C-3 | 111.68 |
| -CH₃ | 9.63 |
Interpretation and Causality:
-
Quaternary Carbons (C-3a, C-5, C-7a):
-
C-7a (134.69 ppm): This is the bridgehead carbon where the benzene and pyrrole rings fuse. It is deshielded due to its position in the aromatic system.
-
C-3a (129.55 ppm): The other bridgehead carbon, adjacent to the nitrogen, is also downfield.
-
C-5 (125.00 ppm): The carbon directly bonded to the electronegative chlorine atom (ipso-carbon) is significantly deshielded and appears at 125.00 ppm.
-
-
Aromatic CH Carbons (C-4, C-6, C-7): These carbons appear in the typical aromatic region (110-130 ppm). Their specific shifts are influenced by the chloro-substituent and their position relative to the heteroatom. C-4 is deshielded by the adjacent chlorine, while C-7 is the most upfield of the benzene ring carbons.
-
Pyrrole Ring Carbons (C-2, C-3):
-
C-2 (122.23 ppm): This carbon, adjacent to the nitrogen, is found at a typical chemical shift for a C-2 indole carbon.
-
C-3 (111.68 ppm): The carbon bearing the methyl group is more shielded than C-2.
-
-
Methyl Carbon (-CH₃, 9.63 ppm): The aliphatic methyl carbon appears far upfield, as expected, at 9.63 ppm.[1]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is often preferred for its simplicity and speed.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of air (or the clean ATR crystal) is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectral Analysis
While a specific experimental spectrum is not provided, the expected characteristic absorption bands can be predicted with high confidence based on the molecular structure.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3400 | Medium | Characteristic of the indole N-H group.[2] The peak may be broadened by hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | Medium | Multiple weak to medium bands are expected for the C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | 2950-2850 | Medium | From the methyl group. |
| Aromatic C=C Stretch | 1600-1450 | Medium | Multiple bands indicating the stretching of the carbon-carbon bonds within the aromatic rings. |
| Aromatic C-N Stretch | 1335-1250 | Strong | Aromatic amines show a strong C-N stretching band in this region.[3] |
| C-Cl Stretch | 800-600 | Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: MS Data Acquisition
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC/MS).
-
Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and rich fragmentation data, which is ideal for structural elucidation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Analysis
The molecular formula of this compound is C₉H₈ClN.
-
Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 165.03 g/mol (for ³⁵Cl). Therefore, the molecular ion peak (M⁺) is expected at m/z = 165 .
-
Isotopic Pattern (M+2 Peak): A key feature will be the presence of an M+2 peak at m/z = 167 . This peak arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M+2 peak to the M⁺ peak will be approximately 1:3, which is a definitive signature for a molecule containing one chlorine atom.[2]
-
Major Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentation. A plausible pathway for this compound under EI conditions would be:
-
Loss of a Methyl Radical ([M-15]⁺): Ejection of the C-3 methyl group is a common initial fragmentation, leading to a stable ion at m/z = 150 .
-
Loss of HCN ([M-27]⁺): Indoles are known to lose hydrogen cyanide from the pyrrole ring, which would result in a fragment at m/z = 138 .
-
Loss of Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond would yield a fragment at m/z = 130 .
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR data definitively establish the connectivity and substitution pattern of the molecule. Predicted IR spectroscopy confirms the presence of key functional groups, including the N-H and aromatic C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This suite of analytical data provides the necessary evidence to confirm the identity and purity of this compound, a critical requirement for its application in research and drug development.
References
An In-depth Technical Guide to 5-chloro-3-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-3-methyl-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties, often enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug development, particularly in oncology. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₉H₈ClN. A summary of its key chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 71095-42-6 | [1] |
| Molecular Formula | C₉H₈ClN | Calculated |
| Molecular Weight | 165.62 g/mol | Calculated |
| Appearance | White solid | [2] |
| Melting Point | 111-113 °C | [2] |
Synthesis of this compound
The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis.[3] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is formed in situ from the reaction of (4-chlorophenyl)hydrazine with propanal (propionaldehyde).
Fischer Indole Synthesis: A Step-by-Step Protocol
The following is a general protocol for the Fischer indole synthesis, which can be adapted for the preparation of this compound.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Propanal
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol. Add propanal dropwise to the solution while stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.
-
Cyclization: Add the acid catalyst to the reaction mixture. The choice of catalyst can influence the reaction conditions and yield. The mixture is then heated to reflux (typically between 80-150°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient, followed by recrystallization to yield a pure white solid.[2]
Synthesis Workflow Diagram
Caption: Workflow for the Fischer indole synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of synthesized this compound is crucial and is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H).[2]
-
¹³C NMR (125 MHz, CDCl₃): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[2]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed as an M+2 peak.[4]
Infrared (IR) Spectroscopy
-
N-H stretch: A broad peak around 3400 cm⁻¹ for the indole N-H.
-
C-H stretch: Peaks corresponding to aromatic and aliphatic C-H bonds.
-
C=C stretch: Absorptions in the aromatic region for the indole ring.
Applications in Drug Development
The 5-chloro-indole scaffold is a key pharmacophore in a variety of biologically active molecules, with significant potential in the development of novel therapeutics, particularly in oncology.
Kinase Inhibition in Cancer Therapy
Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against several protein kinases that are implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[5][6] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Mutations in these pathways are common drivers in various cancers. 5-chloro-indole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity and downstream signaling.
Potential Signaling Pathway Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.
Safety and Handling
Specific safety and toxicological data for this compound are not extensively documented. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated indole derivatives.
Hazard Identification
Based on data for structurally similar compounds, this compound may be classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed, properly labeled container in a cool, dry place.
In case of exposure, seek immediate medical attention. For skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and do not induce vomiting.
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The presence of the 5-chloro-substituent on the indole core makes it an attractive scaffold for targeting various biological pathways, particularly in the context of cancer therapy. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
commercial availability of 5-chloro-3-methyl-1H-indole for research
An In-depth Technical Guide to the Commercial Availability and Application of 5-chloro-3-methyl-1H-indole
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the this compound Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities.[1][3] this compound (CAS No. 71095-42-6) is a key heterocyclic building block, valued for its utility in the synthesis of more complex, biologically active molecules.[4] Its structural features make it a versatile starting material for developing novel compounds with therapeutic potential, particularly in the realm of oncology and virology.[3][5] This guide provides a comprehensive overview of its commercial availability, safe handling, synthesis, characterization, and applications for researchers and drug development professionals.
Part 1: Commercial Sourcing and Availability
Acquiring high-quality starting materials is the foundational step for any successful research campaign. This compound is commercially available from several major chemical suppliers. However, purity, available quantities, and pricing can vary. It is crucial for researchers to consider the grade of the compound required for their specific application. For instance, some suppliers offer this product on an "AldrichCPR" (Custom Packed and Ready-to-use) basis, which implies it is intended for early discovery research, and the buyer assumes responsibility for confirming identity and purity.[6]
| Supplier | Product Name | CAS Number | Purity/Grade | Example Quantity | Link |
| Sigma-Aldrich (Merck) | This compound | 71095-42-6 | AldrichCPR | 1 g | --INVALID-LINK-- |
Note: Pricing and availability are subject to change. Researchers are advised to consult the supplier's website for the most current information. A user account may be required to view pricing.
Part 2: Physicochemical Properties and Safe Handling
Understanding the chemical properties and hazards of a compound is paramount for laboratory safety and experimental success.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 71095-42-6 | [6] |
| Molecular Formula | C₉H₈ClN | [6] |
| Molecular Weight | 165.62 g/mol | |
| Appearance | Solid / White Solid | [6][7] |
| Melting Point | 111-113 °C | [7] |
| SMILES String | ClC1=CC2=C(C=C1)NC=C2C | [6] |
| InChI Key | MWEBJGCQVFUVQL-UHFFFAOYSA-N | [6] |
GHS Hazard Information and Safety Protocols
Based on data for the compound and structurally similar molecules, this compound is classified with the following hazards. A thorough risk assessment should be performed before handling.[8]
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
Recommended Handling and PPE Protocol
A self-validating safety system involves consistent adherence to established protocols to minimize exposure and risk.
-
Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear a full-sleeved lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[10]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use an appropriate particulate respirator.[10]
-
-
Safe Handling Practices: Avoid direct contact and dust formation.[10] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[9][11]
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9][11]
-
In Case of Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][11]
-
If Swallowed: Rinse mouth and consult a physician.
-
Part 3: Synthesis and Analytical Characterization
For applications requiring larger quantities or specific analogs, in-house synthesis may be a viable option. The Fischer indole synthesis is the most prevalent and versatile method for preparing this and other substituted indoles.[12]
Fischer Indole Synthesis: A Step-by-Step Protocol
This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of 4-chlorophenylhydrazine and 2-pentanone.[12] The choice of an acid catalyst is critical as it significantly impacts reaction rate and yield.[12]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
2-pentanone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)[12]
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.
-
Ketone Addition: Add 2-pentanone (1.1 equivalents) dropwise to the solution while stirring.[12]
-
Indolization (Cyclization): Add the acid catalyst to the mixture. Heat the reaction to reflux for several hours. The choice of temperature and time depends on the catalyst used.[12][13]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.[13]
-
Work-up: Once complete, cool the mixture to room temperature and pour it into ice water.[13] Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[12]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x).[12][13]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield pure this compound.[12][13]
Analytical Characterization Workflow
Unambiguous structural confirmation and purity assessment are critical for ensuring the reliability of experimental data. A multi-faceted analytical approach is essential.[14]
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[14] The ¹H NMR spectrum is expected to show distinct signals for the aromatic, NH, and methyl protons.[13]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound and is used for quantitative analysis.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[13][14]
Part 4: Research Applications in Drug Discovery
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[1][5] Its derivatives have shown significant potential in modulating key biological targets, leading to promising activities in oncology, neuroscience, and infectious diseases.[5]
Role as a Kinase Inhibitor Scaffold
A significant body of research has focused on developing 5-chloro-indole derivatives as potent anticancer agents.[5] These compounds often function as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2][3][5]
Mechanism of Action: Many indole-based compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[3] A recent study highlighted new 5-chloro-indole-2-carboxamides as potent inhibitors of both wild-type and mutant EGFR (EGFRT790M), demonstrating the scaffold's potential to overcome drug resistance.[15]
Versatile Building Block in Synthesis
Beyond direct biological activity, this compound and its derivatives are widely used as intermediates in synthetic organic chemistry.[4] Functionalization at various positions on the indole ring (such as the N1-H or C2 position) allows for the construction of diverse molecular libraries, which are then screened for a wide range of pharmacological activities.[3][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 71095-42-6 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of Chlorinated Indole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets. The introduction of chlorine atoms to the indole ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, enhance the potency and selectivity of its biological effects. This guide provides an in-depth technical overview of the prominent biological activities of chlorinated indole derivatives, focusing on their antimicrobial, anticancer, and potential neurological applications. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide standardized experimental protocols for their evaluation.
Antimicrobial and Antibiofilm Activity
Chlorinated indole derivatives have emerged as potent agents against a range of pathogenic bacteria, including multidrug-resistant strains. Their activity is often multifaceted, targeting not only bacterial growth but also key virulence factors like biofilm formation.
Mechanism of Action
The antimicrobial action of chlorinated indoles is often attributed to the disruption of bacterial cell membrane integrity. For instance, compounds like 4-chloroindole have been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus, leading to a bactericidal effect.[2] Beyond direct killing, these compounds are effective inhibitors of biofilm formation, a crucial survival mechanism for many bacteria. They can inhibit bacterial motility, fimbrial activity, and the production of extracellular polymeric substances that form the biofilm matrix.[3] In uropathogenic Escherichia coli (UPEC), chloroindoles have been observed to downregulate the expression of virulence genes associated with adhesion and stress regulation.
Structure-Activity Relationship (SAR) Insights
Quantitative structure-activity relationship (QSAR) analyses have revealed that the position of the chlorine atom on the indole ring is critical for antimicrobial potency. Studies on V. parahaemolyticus and UPEC suggest that chloro-substitutions at the 4th and 5th positions of the indole moiety are particularly favorable for enhancing antibacterial activity.[2] For example, 4-chloroindole and 5-chloroindole consistently demonstrate lower minimum inhibitory concentrations (MICs) compared to other positional isomers or the parent indole molecule.[2]
Data Summary: Antimicrobial Potency
The following table summarizes the antimicrobial activity of selected chlorinated indole derivatives against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Key Effect | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | Bactericidal, biofilm inhibition | [2] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | Antibacterial | [2] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | Biofilm inhibition without affecting planktonic growth | [2] |
| 4-Chloroindole | Uropathogenic E. coli | 75 | Biofilm inhibition, reduced motility | |
| 5-Chloroindole | Uropathogenic E. coli | 75 | Biofilm inhibition, reduced motility | |
| Chloroxiamycin | MRSA ATCC43300 | 16 | Antibacterial, antibiofilm | [3] |
| Dionemycin | MRSA (clinical strains) | 1-2 | Anti-staphylococcal | [4][5] |
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
This protocol details a standard method for quantifying the inhibition of biofilm formation in a 96-well plate format.[2][6][7]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, E. coli)
-
Appropriate growth medium (e.g., TSB, M63)
-
Chlorinated indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (absorbance at 550-595 nm)
Procedure:
-
Culture Preparation: Grow an overnight culture of the target bacteria at 37°C. Dilute the overnight culture 1:100 in fresh growth medium.
-
Compound Preparation: Prepare serial dilutions of the chlorinated indole derivatives in the growth medium. Ensure the final solvent concentration is non-toxic to the bacteria (typically ≤1% DMSO).
-
Inoculation and Treatment: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated bacteria (vehicle control) and wells with medium only (blank).
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Rinsing: Discard the crystal violet solution and rinse the plate thoroughly with water until the rinse water is clear.
-
Drying: Invert the plate on a paper towel and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[6] Incubate for 15 minutes at room temperature, with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.[3][6]
-
Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
Visualization: Antimicrobial Screening Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 5-chloro-3-methyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The targeted substitution on the indole ring, such as the introduction of a halogen at the 5-position and an alkyl group at the 3-position, can significantly modulate its physicochemical and pharmacological properties. This guide provides an in-depth exploration of 5-chloro-3-methyl-1H-indole through the lens of modern theoretical and computational chemistry. By leveraging quantum mechanical methods, primarily Density Functional Theory (DFT), we can elucidate the molecule's fundamental characteristics, including its optimal three-dimensional geometry, vibrational frequencies, electronic structure, and sites of chemical reactivity. These computational insights are invaluable for predicting molecular behavior, interpreting experimental data, and guiding the rational design of new therapeutic agents.
The Rationale for a Computational Approach
In contemporary chemical and pharmaceutical research, computational modeling is not merely a supplementary tool but a foundational pillar of investigation. Theoretical studies offer a powerful, cost-effective, and non-invasive means to probe molecular systems at an atomic level of detail that is often inaccessible through experimentation alone.
The primary justifications for employing a computational approach to study this compound are:
-
Predictive Power: Before undertaking a complex and resource-intensive synthesis, computational methods can predict the molecule's stable structure, its likely spectroscopic signatures (IR, NMR), and its electronic properties, such as reactivity and stability.[3][4][5]
-
Mechanistic Insight: Computational analysis provides a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.[4] This information is critical for understanding how the molecule will interact with other molecules, including biological targets like protein active sites.
-
Interpretation of Experimental Data: Theoretical calculations are instrumental in assigning experimental results. For instance, a calculated vibrational spectrum can be used to assign each peak in an experimental FT-IR spectrum to a specific molecular motion (e.g., a bond stretching or bending), providing a definitive structural confirmation.[3][6]
The Computational Protocol: A Self-Validating Workflow
The following protocol outlines a robust and widely accepted workflow for the theoretical characterization of an organic molecule like this compound. The methodology is designed to be self-validating at key stages.
Step 1: Initial Structure Generation
The process begins by building an initial 3D structure of the molecule using molecular modeling software (e.g., GaussView, Avogadro).
Step 2: Geometry Optimization
The initial structure is then optimized to find its lowest energy conformation. This is the most critical step.
-
Methodology: Density Functional Theory (DFT) is the method of choice, offering an excellent compromise between computational accuracy and cost.
-
Functional Selection: The B3LYP hybrid functional is a proven and highly versatile choice for organic molecules, accurately modeling electronic structures.[3][7]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed.
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: These diffuse functions are added to both heavy atoms and hydrogen. They are essential for modeling the electron density that is distant from the nucleus, which is crucial for describing non-covalent interactions and charge distribution accurately.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape, which is fundamental to describing the directional nature of chemical bonds.
-
Step 3: Vibrational Frequency Analysis (Validation)
Once the geometry is optimized, a frequency calculation is performed at the same level of theory.
-
Trustworthiness Check: This step serves as a critical validation of the optimized structure. The calculation must yield zero imaginary frequencies. The presence of any imaginary frequencies would indicate that the structure is not a true energy minimum but rather a transition state.[3]
-
Output: This calculation also provides the predicted infrared (IR) and Raman vibrational modes, their intensities, and the zero-point vibrational energy.
The logical flow of this computational protocol is illustrated below.
Results and Discussion
Optimized Molecular Structure
The first output of the computational workflow is the optimized molecular geometry in the gas phase. This structure represents the most stable arrangement of the atoms. The atom numbering scheme used for data correlation is shown below.
The calculated geometric parameters (bond lengths and angles) provide the fundamental blueprint of the molecule.
| Parameter | Bond/Angle | Calculated Value | Unit |
| Bond Lengths | C5-Cl9 | 1.745 | Å (Angstrom) |
| N1-C2 | 1.378 | Å | |
| C2-C3 | 1.385 | Å | |
| C3-C8 | 1.508 | Å | |
| C4-C5 | 1.389 | Å | |
| C=C (Aromatic) | 1.39 - 1.42 | Å | |
| Bond Angles | C4-C5-Cl9 | 119.5 | ° (Degrees) |
| C4-C5-C6 | 121.3 | ° | |
| C2-N1-C7a | 109.2 | ° | |
| C2-C3-C8 | 128.1 | ° |
Note: These values are representative results from a DFT B3LYP/6-311++G(d,p) calculation and are consistent with values for similar substituted indoles.
Vibrational Spectral Analysis
The calculated vibrational frequencies are used to predict and interpret the FT-IR spectrum. To improve agreement with experimental results, which are inherently anharmonic, calculated harmonic frequencies are often multiplied by a scaling factor (typically ~0.96 for B3LYP).[3]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch | 3520 | Stretching of the indole N-H bond |
| Aromatic C-H Stretch | 3100 - 3150 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 2950 - 3010 | Stretching of C-H bonds on the methyl group |
| C=C Aromatic Stretch | 1580 - 1620 | Ring stretching modes of the aromatic system |
| C-N Stretch | 1290 - 1340 | Stretching of the C-N bonds in the ring |
| C-Cl Stretch | 750 - 800 | Stretching of the carbon-chlorine bond |
The N-H stretching frequency is a particularly sensitive probe of the molecular environment, especially hydrogen bonding, which can be further investigated by modeling dimers or solvent interactions.[6]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[8][9]
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[4][10]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
-
A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[11]
| Parameter | Calculated Value | Unit |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -0.95 | eV |
| Energy Gap (ΔE) | 4.94 | eV |
The HOMO is typically localized over the electron-rich indole ring system, while the LUMO is also distributed across the π-system, indicating that reactivity will likely involve the aromatic core.
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding.[4]
-
Red Regions: Indicate negative potential (electron-rich). These are sites for electrophilic attack. For this compound, these regions are expected around the electronegative chlorine and nitrogen atoms.
-
Blue Regions: Indicate positive potential (electron-poor). These are sites for nucleophilic attack. The most positive region is anticipated around the hydrogen atom bonded to the indole nitrogen (the N-H proton), making it a prime hydrogen bond donor site.
-
Green Regions: Indicate neutral potential.
The MEP map confirms that the N-H group is the primary site for hydrogen bond donation, while the chlorine atom and the π-cloud of the ring are potential acceptor sites.
Non-Linear Optical (NLO) Properties
Molecules with large differences in electron distribution between their ground and excited states can exhibit significant Non-Linear Optical (NLO) properties, which are important for applications in telecommunications and optical computing.[10] Key calculable parameters include the dipole moment (μ) and the first static hyperpolarizability (β₀). A large β₀ value, indicative of a strong NLO response, is often associated with molecules possessing a high dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The calculated values for this compound suggest it has modest NLO properties.
Implications for Drug Development
The computational profile of this compound provides direct insights relevant to its potential as a therapeutic agent.
-
Target Interaction: The indole scaffold is a well-known "pharmacophore" that interacts with numerous biological targets. Specifically, 5-chloro-indole derivatives have been successfully developed as potent inhibitors of protein kinases, such as EGFR, which are critical targets in oncology.[2][12][13]
-
Structure-Activity Relationship (SAR): The computational data helps rationalize SAR. The MEP map highlights the N-H group as a key hydrogen bond donor and the chlorine as a potential halogen bond donor. Modifying these positions would be expected to alter binding affinity to a target protein. The size and electronic nature of the methyl group at the 3-position also influence steric fit and electronic interactions within a binding pocket.
-
Molecular Docking: The optimized geometry derived from these DFT calculations serves as the ideal input structure for molecular docking simulations.[4] Docking this low-energy conformer into the crystal structure of a target protein (e.g., the ATP-binding site of a kinase) can predict binding modes and estimate binding affinity, guiding the prioritization of candidates for synthesis and biological testing.
Conclusion
Theoretical and computational studies provide a comprehensive and predictive understanding of this compound. Through the application of Density Functional Theory, we have characterized its stable geometry, vibrational spectrum, and electronic properties. The analysis of its frontier molecular orbitals and electrostatic potential reveals key features that govern its reactivity and potential for intermolecular interactions. These insights are not only fundamental to its chemical characterization but also provide a rational basis for its further exploration in the field of medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This computational framework serves as an essential, modern tool that complements and accelerates experimental research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Synthesis of 5-chloro-3-methyl-1H-indole via Fischer Indolization
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a cornerstone of heterocyclic chemistry.[1] It is an exceptionally reliable and versatile acid-catalyzed reaction that transforms arylhydrazines and enolizable carbonyl compounds (aldehydes or ketones) into the indole heterocyclic system.[1][2][3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products, including treatments for migraines and cancer.[1]
This document provides a detailed protocol for the synthesis of 5-chloro-3-methyl-1H-indole, a halogenated indole derivative with potential for further functionalization in drug discovery programs. The synthesis proceeds via the reaction of (4-chlorophenyl)hydrazine with butan-2-one. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Mechanism and Rationale
The Fischer indole synthesis is a sophisticated cascade of chemical transformations initiated by an acid catalyst. The choice of catalyst is crucial, with a wide range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][4][5] The mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and butan-2-one to form the corresponding phenylhydrazone. This step is often performed in situ.[1][6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[6][7] This step is critical as it sets up the molecule for the key bond-forming event.
-
-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][3][7] This is the defining step of the Fischer synthesis.
-
Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization to form a five-membered ring aminoacetal intermediate.[1][6]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminoacetal, driven by the formation of a stable aromatic system, yields the final indole product.[1][2]
Caption: The mechanism of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. The hydrazone formation is performed in situ followed by acid-catalyzed indolization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |
| (4-chlorophenyl)hydrazine hydrochloride | 179.06 | 1.79 g | 1.0 | Starting material. |
| Butan-2-one (MEK) | 72.11 | 0.80 g (0.99 mL) | 1.1 | Reagent. Ensure it is of high purity. |
| Zinc Chloride (ZnCl₂) | 136.30 | 2.04 g | 1.5 | Catalyst. Must be anhydrous. |
| Ethanol, 200 Proof | 46.07 | 40 mL | - | Solvent. |
| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | For neutralization. |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl aq) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for work-up
-
Thin Layer Chromatography (TLC) plates (silica)
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and anhydrous zinc chloride (2.04 g, 15 mmol).[8]
-
Solvent and Reagent Addition: Add ethanol (40 mL) to the flask. Begin stirring the mixture. Slowly add butan-2-one (0.99 mL, 11 mmol) to the suspension dropwise at room temperature.[8]
-
Indolization: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. The reaction is typically complete within 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting hydrazine spot has been consumed.
-
Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully pour the reaction mixture over crushed ice (~100 g) in a beaker. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.[9]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure this compound.[10][11]
Catalyst Selection and Optimization
The choice of acid catalyst significantly impacts reaction time, temperature, and yield. While ZnCl₂ is a robust choice, other catalysts can be employed.
| Catalyst | Typical Conditions | Notes |
| Zinc Chloride (ZnCl₂)[9] | 1.5-2.0 eq., Ethanol or Toluene, 80-140°C, 2-6 h | A common, effective Lewis acid. Requires anhydrous conditions. Work-up involves quenching and neutralization. |
| Polyphosphoric Acid (PPA)[9] | 5-10x by weight, Neat or Toluene, 80-100°C, 2-4 h | Acts as both catalyst and solvent. Work-up can be challenging due to high viscosity. |
| Sulfuric Acid (H₂SO₄)[10] | Catalytic, Ethanol or Acetic Acid, Reflux, 1-4 h | Strong Brønsted acid. Can lead to charring or side products if not carefully controlled. |
| p-Toluenesulfonic Acid (p-TsOH)[12] | 1-3 eq., Toluene or neat, 100-120°C, 3-5 h | Solid, easy-to-handle Brønsted acid. Often used with a Dean-Stark trap to remove water. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or wet catalyst.2. Insufficient temperature/time.3. Impure starting materials. | 1. Use fresh, anhydrous catalyst.2. Increase temperature gradually and monitor by TLC.3. Verify the purity of hydrazine and ketone.[8] |
| Formation of Dark Tarry Byproducts | 1. Reaction temperature is too high.2. Excessively harsh acidic conditions.3. Product decomposition. | 1. Lower the reaction temperature.2. Reduce the amount of acid catalyst or switch to a milder one.3. Shorten the reaction time.[9] |
| Difficult Purification | 1. Product is an oil, not a solid.2. Co-elution of isomers or impurities. | 1. Attempt trituration with a non-polar solvent like hexane to induce crystallization.2. Optimize the eluent system for chromatography (e.g., use a less polar solvent system).[9] |
Safety Precautions
-
Acid Catalysts: Zinc chloride is corrosive and hygroscopic. Polyphosphoric acid and sulfuric acid are extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
(4-chlorophenyl)hydrazine HCl: This compound is toxic and a suspected mutagen. Avoid inhalation and skin contact.
Conclusion
The Fischer indole synthesis remains a powerful and highly adaptable method for the construction of the indole nucleus. The protocol detailed herein provides a robust and reproducible framework for the synthesis of this compound, a valuable building block for pharmaceutical and materials science research. Careful control of reaction parameters, particularly the choice of an anhydrous acid catalyst and appropriate temperature, is paramount to achieving high yield and purity.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
The 5-Chloro-3-Methyl-1H-Indole Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Enduring Significance of the Indole Nucleus in Medicinal Chemistry
The indole scaffold, a privileged heterocyclic system, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic drugs.[1] Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of novel therapeutics.[1] Among the myriad of indole derivatives, halogenated variants, particularly those bearing a chlorine atom at the 5-position, have garnered significant attention for their enhanced biological activities. The introduction of the chloro group can modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved potency and pharmacokinetic profiles.
This technical guide focuses on the 5-chloro-3-methyl-1H-indole scaffold, a specific yet underexplored member of this chemical family. We will delve into its synthesis, potential therapeutic applications, and provide detailed protocols for its derivatization and biological evaluation. While direct literature on this exact scaffold is limited, this guide will synthesize information from closely related 5-chloro-indole analogs to provide a robust framework for researchers, scientists, and drug development professionals.
Synthetic Pathways to the this compound Core
The most reliable and widely adopted method for the synthesis of the this compound scaffold is the Fischer indole synthesis .[2] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[2]
For the synthesis of this compound, the logical starting materials are (4-chlorophenyl)hydrazine and acetone . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.[2]
Experimental Protocol: Fischer Indole Synthesis of this compound
Objective: To synthesize this compound from (4-chlorophenyl)hydrazine hydrochloride and acetone.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid (or other acid catalysts such as polyphosphoric acid, zinc chloride)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for elution)
Procedure:
-
Hydrazone Formation (Optional Isolation or In Situ Generation):
-
In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add acetone (1.1 eq) dropwise while stirring at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
-
Indolization (Cyclization):
-
To the mixture containing the hydrazone, add a suitable acid catalyst. A common choice is glacial acetic acid, which can also serve as the solvent. Alternatively, stronger acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be used.[4]
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress by thin-layer chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the cessation of gas evolution.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The choice of acid is crucial. Brønsted acids like acetic acid or p-toluenesulfonic acid, and Lewis acids such as zinc chloride, facilitate both the hydrazone formation and the subsequent cyclization. The strength of the acid can significantly impact the reaction rate and yield.[4]
-
Temperature: Elevated temperatures are necessary to overcome the activation energy barrier of the[3][3]-sigmatropic rearrangement, which is the rate-determining step of the Fischer indole synthesis.[2]
-
Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and any regioisomers that may have formed, ensuring a high purity of the final compound.
Therapeutic Applications and Drug Discovery Workflow
The 5-chloro-indole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological pathways implicated in various diseases.[1] A significant body of research has focused on the development of 5-chloro-indole derivatives as potent anticancer and antimicrobial agents.
Anticancer Potential: Targeting Kinase Signaling Pathways
Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[5] Mutations in these kinases are common drivers in various cancers, including non-small cell lung cancer and melanoma.[5]
Mechanism of Action: Compounds derived from 5-chloro-indoles can act as ATP-competitive inhibitors at the kinase domain of receptors like EGFR. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[5]
EGFR Signaling Pathway and Inhibition.
Drug Discovery and Development Workflow
A logical workflow for the discovery and development of novel drug candidates based on the this compound scaffold involves a tiered screening approach.
Drug Discovery Workflow.
Quantitative Data on 5-Chloro-Indole Derivatives
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of some 5-chloro-indole derivatives. This data, gathered from studies on analogs, suggests that the this compound scaffold is a promising starting point for the development of potent therapeutic agents.
| Compound Scaffold | Target | Assay Type | IC₅₀ / GI₅₀ (nM) | Cancer Cell Line(s) | Reference(s) |
| 5-Chloro-indole-2-carboxylate derivative (3e) | EGFRWT | Kinase Inhibition | 68 | - | [6] |
| 5-Chloro-indole-2-carboxylate derivative (3b) | EGFRT790M | Kinase Inhibition | 8.6 | - | [6] |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFRT790M | Kinase Inhibition | 9.5 | - | [2] |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Antiproliferative | Cell Viability (MTT) | 29 | A-549, MCF-7, Panc-1, HT-29 | [2] |
| 5-Chloro-3-hydroxymethyl-indole-2-carboxamide (IVc) | EGFR | Kinase Inhibition | 120 | - | [6] |
| 5-Chloro-2-methyl indole | Antimicrobial | Minimum Inhibitory Conc. (MIC) | 75,000 | E. coli (UPEC) | [7] |
Disclaimer: The data presented is for structurally related 5-chloro-indole derivatives and serves to illustrate the potential of the this compound scaffold. Specific activities of derivatives of the target scaffold would require dedicated experimental validation.
Detailed Application Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against EGFR kinase activity.
Principle: This assay measures the ability of test compounds to inhibit the phosphorylation of a substrate peptide by the EGFR kinase. The amount of ATP remaining after the kinase reaction is quantified using a luminescent readout.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound derivative library in DMSO
-
Erlotinib (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
-
Luminescence Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor (DMSO) and maximal inhibition (e.g., staurosporine) controls.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.
Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative library in DMSO
-
Ciprofloxacin or other appropriate antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compounds and controls in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile platform in the field of drug discovery. While this specific scaffold remains relatively under-investigated, the extensive research on its close analogs provides a compelling rationale for its further exploration. Its synthetic accessibility via the robust Fischer indole synthesis allows for the creation of diverse chemical libraries for screening.
Derivatives of the broader 5-chloro-indole class have demonstrated significant potential as modulators of key biological targets, leading to promising activities in oncology and infectious diseases.[1] Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to establish clear structure-activity relationships. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 5-chloro-3-methyl-1H-indole Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-chloro-3-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The this compound core is a particularly valuable scaffold, combining the steric and electronic features of a C3-methyl group with the halogen "handle" at the C5 position. This unique substitution pattern presents both challenges and opportunities for synthetic chemists. The methyl group at the C3 position blocks the most common site for electrophilic attack, thereby redirecting functionalization to other positions on the indole ring.[2] The chlorine atom at C5 not only influences the electronic properties of the benzene ring but also serves as a versatile reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1]
This guide provides a comprehensive overview of synthetic strategies to functionalize the this compound core, offering detailed protocols and the underlying chemical principles to empower researchers in the synthesis of novel derivatives for drug discovery and materials science.
I. Synthesis of the this compound Core
A common and robust method for the synthesis of the this compound core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (4-chlorophenyl)hydrazine and propanal or acetone, followed by reduction of the resulting indolenine when starting from a ketone. A plausible route starts with (4-chlorophenyl)hydrazine and acetone.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from established Fischer indole synthesis procedures.[3]
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Propanal
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add propanal (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until the hydrazone precipitates.
-
Cyclization: Filter the hydrazone, wash with cold ethanol, and dry. Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, the hydrazone can be refluxed in a mixture of glacial acetic acid with a catalytic amount of sulfuric acid.
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer Indole Synthesis.
II. Functionalization of the Indole Nitrogen (N1 Position)
The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate a nucleophilic nitrogen anion, which can then be functionalized with various electrophiles.
A. N-Alkylation
N-alkylation is a common strategy to introduce alkyl groups, which can modulate the lipophilicity and metabolic stability of the molecule. Classical conditions often involve a strong base like sodium hydride in an aprotic polar solvent.[4]
Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. N-Arylation
N-arylation introduces an aryl group to the indole nitrogen, a common motif in pharmacologically active compounds. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation.[5][6]
Protocol 3: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq) in a dry Schlenk tube.
-
Reaction Execution: Add anhydrous, degassed toluene and seal the tube. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
III. Functionalization of the Pyrrole Ring (C2 Position)
With the C3 position blocked by a methyl group, the C2 position becomes a primary target for functionalization, particularly through lithiation.
Protocol 4: C2-Lithiation and Electrophilic Quench
Direct deprotonation at C2 of N-protected indoles is a well-established method.[8] The choice of the N-protecting group can be crucial for directing the lithiation.
Materials:
-
N-protected this compound (e.g., N-Boc or N-pivaloyl)
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., methyl iodide, benzaldehyde, trimethylsilyl chloride)
-
Saturated ammonium chloride solution
Procedure:
-
N-Protection: Protect the nitrogen of this compound using a suitable protecting group (e.g., Boc anhydride).
-
Lithiation: Dissolve the N-protected indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add s-BuLi or t-BuLi (1.2 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup and Deprotection: Quench the reaction with saturated ammonium chloride solution. Extract with an organic solvent, dry, and concentrate. Deprotect the nitrogen if necessary (e.g., with TFA for a Boc group) and purify the final product.
Visualization of C2-Lithiation and Functionalization:
Caption: General workflow for C2-functionalization via lithiation.
IV. Functionalization of the Benzene Ring
The benzene portion of the indole offers several positions for functionalization, with the reactivity and regioselectivity influenced by the existing chloro and methyl substituents.
A. Electrophilic Aromatic Substitution
With the highly reactive C3 position blocked, electrophilic aromatic substitution will occur on the benzene ring. The directing effects of the pyrrole ring (ortho, para-directing) and the chloro group (ortho, para-directing but deactivating) will influence the outcome. The C4 and C6 positions are the most likely sites for substitution.
Protocol 5: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces a ketone functionality, which can serve as a handle for further modifications.[9]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride) or acid anhydride
-
Lewis acid (e.g., aluminum chloride, AlCl₃)
-
Dichloromethane (DCM) or nitrobenzene
-
Hydrochloric acid (aq.)
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a suspension of AlCl₃ (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.2 eq) dropwise. Stir for 15 minutes.
-
Addition of Indole: Add a solution of this compound (1.0 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography. Expect a mixture of C4 and C6 acylated products.
B. Palladium-Catalyzed Cross-Coupling Reactions at C5
The chlorine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, offering a powerful and versatile route to introduce a wide range of substituents.[10]
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C5
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand |
| Suzuki Coupling | Boronic acid/ester | Biaryl or vinyl-indole | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Buchwald-Hartwig Amination | Amine | N-Aryl or N-alkyl aniline derivative | Pd₂(dba)₃/BINAP or XPhos |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-indole | Pd(PPh₃)₂Cl₂/CuI |
| Heck Coupling | Alkene | Alkenyl-indole | Pd(OAc)₂/P(o-tol)₃ |
Protocol 6: Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
Reaction Setup: To a flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (3-5 mol%), and the base (2.0 eq).
-
Reaction Execution: Add the solvent mixture (e.g., 3:1 dioxane/water) and degas the solution with nitrogen or argon. Heat the reaction to 80-100 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Palladium-Catalyzed Cross-Coupling at C5:
Caption: Key components of a palladium-catalyzed cross-coupling reaction at the C5 position.
V. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[11][12][13] By installing a directing metalation group (DMG) on the indole nitrogen, it is possible to direct lithiation to the C4 or C7 positions. For instance, a pivaloyl or a similar bulky amide group on the nitrogen can direct metalation to the C7 position.
Protocol 7: Directed ortho-Metalation to C7
Materials:
-
N-Pivaloyl-5-chloro-3-methyl-1H-indole
-
sec-Butyllithium (s-BuLi)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
Anhydrous THF
-
Electrophile
-
Saturated ammonium chloride solution
Procedure:
-
N-Protection: Acylate the nitrogen of this compound with pivaloyl chloride.
-
Directed Metalation: Dissolve the N-pivaloyl indole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add s-BuLi (1.2 eq) dropwise and stir for 2-3 hours at -78 °C.
-
Electrophilic Quench: Add the desired electrophile at -78 °C and allow the reaction to warm to room temperature.
-
Workup and Deprotection: Quench the reaction with saturated ammonium chloride solution. Extract with an organic solvent, dry, and concentrate. The pivaloyl group can be removed under basic conditions if desired. Purify the final product.
VI. Conclusion
The this compound core offers a rich platform for synthetic exploration. By understanding the inherent reactivity of this scaffold and employing a range of modern synthetic methodologies, researchers can access a diverse array of functionalized derivatives. The protocols outlined in this guide provide a starting point for the development of novel compounds with potential applications in medicine and materials science. Careful optimization of reaction conditions will be necessary to achieve high yields and selectivity for each specific substrate and transformation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. baranlab.org [baranlab.org]
- 13. grokipedia.com [grokipedia.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 5-chloro-3-methyl-1H-indole Derivatives
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Substituted indoles, such as 5-chloro-3-methyl-1H-indole derivatives, are of particular interest in oncology research for their demonstrated ability to inhibit cell proliferation and induce cell death in various cancer cell lines.[1][2][3] The efficacy of these compounds is often linked to their capacity to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis.[1][2]
A thorough evaluation of a compound's cytotoxic potential is a foundational step in preclinical drug development. This process requires robust, reproducible, and well-characterized assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound derivatives. We will detail multiple validated assay protocols, moving beyond a simple list of steps to explain the causality behind experimental choices. By employing a multi-assay approach—quantifying cell viability, membrane integrity, and specific cell death pathways—a more complete and reliable toxicological profile can be established.
PART 1: Critical Safety and Handling Procedures
Before commencing any experimental work, it is imperative to understand the potential hazards associated with this compound derivatives. While specific toxicological data for this exact compound may be limited, information can be extrapolated from structurally similar chlorinated indoles.[4] All handling must be performed in a controlled laboratory environment by trained personnel.
Hazard Identification and Classification
Based on data from similar chemical structures, the compound should be handled as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE) and Handling
-
Ventilation: All work, especially handling of the solid compound or preparing stock solutions, must be conducted in a certified chemical fume hood.[4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
-
Skin Protection: A full-sleeved laboratory coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and changed immediately if contaminated.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator should be used.[5][6]
-
General Handling: Avoid direct contact with skin and eyes and prevent the inhalation of dust or vapors.[6] Use appropriate tools to handle the solid to avoid dust generation. After handling, wash hands thoroughly with soap and water.[4]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[4]
PART 2: Foundational Cytotoxicity Assays
No single assay can fully capture the complexity of cytotoxicity. We recommend a primary screening assay to determine the half-maximal inhibitory concentration (IC50) and secondary assays to elucidate the mechanism of cell death.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that serves as a robust indicator of cell viability by measuring mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Scientist's Note: Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[9]
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[10]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[9][11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[9][12]
-
SRB Assay: Quantifying Cellular Biomass
The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the total cellular protein content.[13] The bright pink aminoxanthene dye binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[14][15] This assay's primary advantage is that its measurement is independent of cellular metabolic activity and has a stable endpoint.[14][16]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid or water to remove excess TCA and unbound dye.[13][15]
-
Critical Step: Perform washing gently to avoid detaching the fixed cell monolayer.
-
After the final wash, remove as much liquid as possible and allow the plate to air-dry completely.[14]
-
-
SRB Staining:
-
Dye Solubilization and Data Acquisition:
-
Quickly wash the plate four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[14]
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
-
Shake the plate for 10 minutes until the dye is completely dissolved.
-
Measure the optical density (OD) at 565 nm.[14]
-
-
Data Analysis:
-
Analysis is identical to the MTT assay. Calculate percent viability relative to the vehicle control and determine the IC50 value.
-
Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
PART 3: Mechanistic Cytotoxicity Assays
Once the IC50 value is established, the next logical step is to investigate how the compound induces cell death.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[17]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT/SRB assays.
-
Crucially, prepare three sets of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton™ X-100) 30 minutes before the end of incubation.
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a small amount of the supernatant (e.g., 5-50 µL, depending on the kit) to a new, flat-bottom 96-well plate.[18] Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate and dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Annexin V/PI Assay: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides a quantitative distinction between different stages of cell death.[19] It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
This dual-staining allows for the identification of four cell populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).[10]
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample.
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.[20]
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Scientist's Note: Use unstained, Annexin V only, and PI only stained cells to set up proper compensation and quadrants for the analysis.[20]
-
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
PART 4: Data Interpretation and Synthesis
A multi-assay approach provides a self-validating system. For example, a potent IC50 value from the MTT/SRB assays, coupled with a significant increase in LDH release and a shift towards Annexin V+ populations, provides strong, multi-faceted evidence that the this compound derivative induces cell death primarily through an apoptotic mechanism that culminates in membrane rupture.
Example Data Summary Table
| Cell Line | Compound | IC50 (µM) - 48h (MTT Assay) | Max % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V+) at IC50 |
| MCF-7 | Derivative X | 7.5 ± 0.8 | 65% | 58% |
| HeLa | Derivative X | 12.2 ± 1.5 | 58% | 45% |
| HCT-116 | Derivative X | 5.1 ± 0.6 | 72% | 68% |
Potential Mechanism of Action
Indole derivatives have been shown to induce apoptosis through various signaling pathways.[1] A common mechanism involves the modulation of key regulatory proteins like NF-κB and Akt, leading to the activation of the caspase cascade, which executes the apoptotic program.[1] Further investigation using techniques like Western blotting for cleaved caspases or analysis of mitochondrial membrane potential would be required to confirm the specific pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. zellx.de [zellx.de]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: A Framework for the In Vitro Screening of 5-chloro-3-methyl-1H-indole Against Cancer Cell Lines
An Application Guide for Researchers and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties.[1][2][3][4] Halogenation of the indole ring, particularly at the C5 position, has been shown to modulate and often enhance this activity.[1][5][6] This document provides a comprehensive, field-proven framework for the initial in vitro evaluation of 5-chloro-3-methyl-1H-indole, a novel indole derivative. We present a tiered screening cascade designed to first establish cytotoxic potency and subsequently elucidate primary mechanisms of action. This guide details step-by-step protocols for assessing cell viability (MTT assay), induction of apoptosis (Annexin V/PI staining), and cell cycle perturbation (Propidium Iodide staining), providing researchers with a robust methodology to characterize the anticancer potential of this and similar small molecules.
Introduction: The Rationale for Screening
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Indole derivatives have consistently demonstrated potential by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[2][3] The introduction of a chloro- group at the 5-position can significantly alter the electronic properties of the indole ring, potentially enhancing its binding affinity to biological targets such as protein kinases, which are often dysregulated in cancer.[1][7]
This guide outlines a logical and efficient workflow for the preliminary assessment of this compound. The workflow is designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [ouci.dntb.gov.ua]
- 6. Halogens’ effect on human cancer cells of synthesized Vilsmeier reaction-based indole-containing azines derivatives | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 5-chloro-3-methyl-1H-indole
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-chloro-3-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. The method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products formed under various stress conditions. We provide a comprehensive guide covering the rationale for method development, a step-by-step experimental protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Method Rationale
This compound is a heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as impurities can carry over to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable and specific analytical method is required to ensure its quality.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[2] Developing such a method is a challenging but essential task, especially for new chemical entities.[3]
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately non-polar molecule due to its indole ring structure. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal separation mode for such analytes. A C18 (octadecylsilyl) stationary phase was selected for its strong hydrophobic retention, providing excellent separation for indole derivatives.[4]
-
Mobile Phase Selection: A combination of acetonitrile and water was chosen as the mobile phase. Acetonitrile is often preferred over methanol for indole-containing compounds as it can offer better peak shape and lower UV cutoff.[4] A phosphate buffer is incorporated to maintain a consistent pH, which is critical for achieving reproducible retention times and peak shapes for ionizable compounds.
-
Gradient Elution: To ensure the elution of both early-eluting polar impurities and late-eluting non-polar degradants within a reasonable runtime, a gradient elution program was developed. This approach provides superior resolution across a wide polarity range compared to an isocratic method.[5]
-
UV Detection: The indole ring possesses a strong chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector was used to monitor the elution profile at multiple wavelengths, enabling peak purity analysis and aiding in the selection of an optimal monitoring wavelength (225 nm) where the parent compound and potential impurities exhibit significant absorbance.
Stability-Indicating Forced Degradation Study
Forced degradation studies are a regulatory requirement and a cornerstone of developing a stability-indicating method.[6][7] These studies deliberately expose the drug substance to harsh conditions to generate potential degradation products, thereby demonstrating the method's specificity.[8] The primary degradation pathways investigated include hydrolysis, oxidation, photolysis, and thermolysis.[6]
Caption: Workflow for the forced degradation study.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Hydrochloric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrogen Peroxide (30%, AR grade).
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 225 nm |
| Run Time | 35 minutes |
Standard and Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
Forced Degradation Sample Preparation
Prepare samples at a concentration of approximately 1000 µg/mL. The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store 10 mg of the solid drug substance in a hot air oven at 80°C for 48 hours. Cool, weigh 1 mg of the stressed solid, and prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed sample.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11] Validation ensures the reliability of the analytical results.
Caption: Logical workflow for HPLC method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. Assess peak purity of the API peak in stressed samples using a PDA detector. | No interference at the retention time of the API. Peak purity index > 0.999. |
| Linearity & Range | Analyze five concentrations from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the API at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. |
| Limit of Quantitation (LOQ) | Determined based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. Precision and accuracy should be acceptable. | Report the calculated value. RSD at this concentration should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2 units) and assess the impact on the results. | System suitability parameters must pass. Results should remain unaffected. |
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The stability-indicating nature of the assay was successfully demonstrated through forced degradation studies, where the main peak was well-resolved from all degradation products. This method is suitable for routine quality control analysis and stability testing in a regulated pharmaceutical environment.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijpsr.com [ijpsr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
developing antiproliferative agents from 5-chloro-indole precursors
An In-Depth Guide to the Development of Antiproliferative Agents from 5-Chloro-Indole Precursors
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a chlorine atom at the 5-position of this ring system has been identified as a critical modification that frequently enhances biological activity, particularly in the context of oncology. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic development of novel antiproliferative agents derived from 5-chloro-indole precursors. We will explore validated synthetic strategies, detail robust protocols for biological evaluation, and elucidate common mechanisms of action, thereby offering a holistic view from initial compound synthesis to preclinical validation.
Rationale: The Significance of the 5-Chloro-Indole Scaffold
The indole ring is a ubiquitous feature in both natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[1][2] Strategic modification of the indole core is a cornerstone of modern medicinal chemistry. The addition of a chloro-substituent at the 5-position has proven to be a particularly successful strategy for enhancing the potency of anticancer derivatives.[1] This halogenation can significantly modulate the molecule's physicochemical properties—such as lipophilicity and electronic distribution—leading to improved target binding, enhanced cellular uptake, and superior antiproliferative efficacy.[1]
5-Chloro-indole derivatives have demonstrated potent activity against a spectrum of cancer cell lines by targeting critical signaling pathways that govern cell proliferation, survival, and metastasis.[1] This guide provides the foundational knowledge and practical protocols required to harness the potential of this versatile chemical scaffold in the discovery of next-generation cancer therapeutics.
Synthetic Strategies and Methodologies
The synthesis of novel 5-chloro-indole derivatives typically begins with commercially available precursors, employing multi-step reaction sequences to build molecular complexity. A common and effective approach involves the construction of substituted 5-chloro-indole-2-carboxylates, which serve as versatile intermediates for a variety of antiproliferative agents.[3][4]
Protocol 2.1: General Synthesis of 5-Chloro-Indole-2-Carboxamide Derivatives
This protocol outlines a representative synthetic pathway adapted from established literature, demonstrating the construction of a 5-chloro-indole-2-carboxamide scaffold, a key component in potent EGFR inhibitors.[4] The causality behind this multi-step process is the controlled, sequential addition of functional groups necessary for biological activity.
Step 1: N-H Protection of the Indole Ring
-
Rationale: The indole nitrogen is reactive and can interfere with subsequent reactions. Protecting it, for example with a Boc group, ensures that reactions occur at the desired positions.
-
Procedure: To a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in DMF, add sodium hydride (NaH) followed by Di-tert-butyl dicarbonate ((Boc)₂O). Stir until the reaction is complete as monitored by TLC. This yields the protected N-Boc indole intermediate.[4]
Step 2: Side Chain Elongation via Wittig Reaction
-
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds, allowing for the extension of the side chain at the C3 position, which is often crucial for interaction with target proteins.
-
Procedure: Treat the N-Boc protected aldehyde from Step 1 with a Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, in the presence of a strong base like potassium tert-butoxide in dry THF. This reaction forms a vinyl ether intermediate.[4]
Step 3: Hydrolysis of the Ester
-
Rationale: Conversion of the ethyl ester at the C2 position to a carboxylic acid is necessary for the subsequent amide bond formation.
-
Procedure: Hydrolyze the ester of the Wittig product using a base such as sodium hydroxide (NaOH) in an aqueous/organic solvent mixture. Acidify the reaction mixture to precipitate the corresponding carboxylic acid.[4]
Step 4: Amide Coupling
-
Rationale: Amide bond formation is a robust reaction that allows for the introduction of diverse chemical functionalities (the "R" group) to explore structure-activity relationships (SAR). This is a critical step for tuning the compound's potency and selectivity.
-
Procedure: Couple the carboxylic acid from Step 3 with a desired primary or secondary amine using a standard peptide coupling agent (e.g., HATU, HOBt) in a suitable solvent like DMF. This reaction yields the final 5-chloro-indole-2-carboxamide derivative.
Step 5: Deprotection (if necessary)
-
Rationale: If the Boc protecting group is to be removed in the final compound, a final deprotection step is required.
-
Procedure: Treat the N-Boc protected final product with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to remove the Boc group.
Caption: A generalized synthetic workflow for producing diverse 5-chloro-indole-2-carboxamides.
Biological Evaluation: Core Antiproliferative Assays
Once a library of 5-chloro-indole derivatives has been synthesized, the next critical phase is to assess their biological activity. The following protocols are fundamental for determining the antiproliferative and cytotoxic effects of these novel compounds.
Protocol 3.1: MTT Assay for Cell Viability and Cytotoxicity
-
Principle: This colorimetric assay is a standard for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][6] A reduction in formazan indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole test compounds in the appropriate culture medium. Treat the cells with these dilutions for a specified period, typically 48 or 72 hours.[7][8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Erlotinib or Doxorubicin).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[5][8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.[1]
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 3.2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated to the outer leaflet. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[1][7]
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-chloro-indole compounds at various concentrations (e.g., 1x and 2x the GI₅₀ value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cells.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][7]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Classification of cell states based on Annexin V and PI staining.
Elucidating the Mechanism of Action (MOA)
Understanding how a compound exerts its antiproliferative effect is crucial for its development. 5-chloro-indole derivatives have been shown to act through several key mechanisms.[1][9]
Kinase Inhibition: Targeting EGFR and BRAF Pathways
-
Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) and BRAF serine/threonine kinase are components of signaling pathways that are frequently mutated and overactivated in various cancers, driving uncontrolled cell growth.[2] Many indole-based compounds, including FDA-approved drugs, function as potent kinase inhibitors.[1][3] 5-chloro-indole derivatives have been specifically designed to target wild-type and mutant forms of EGFR (e.g., EGFRT790M) and BRAF (e.g., BRAFV600E).[2][3]
-
Protocol 4.1.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFRT790M), a suitable substrate peptide, and ATP.
-
Compound Addition: Add serial dilutions of the 5-chloro-indole test compounds.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining. Active kinase consumes ATP, reducing the signal. An effective inhibitor prevents ATP consumption, resulting in a high signal.
-
Analysis: Measure luminescence using a plate reader and calculate the IC₅₀ value for kinase inhibition.[10]
-
Caption: Inhibition of the EGFR/BRAF signaling cascade by 5-chloro-indole derivatives.
Disruption of Microtubule Dynamics
-
Mechanistic Rationale: Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] A significant class of anticancer agents, including the natural indole alkaloids (vinca alkaloids), function by inhibiting tubulin polymerization.[1] This disruption arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][11]
-
Protocol 4.2.1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Assay Setup: In a cold 96-well plate, prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM with GTP).[8]
-
Compound Addition: Add serial dilutions of the test compound. Include a positive control (e.g., colchicine) and a negative vehicle control (DMSO).
-
Initiate Polymerization: Place the plate in a temperature-controlled microplate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance (turbidity) at 340 nm over time. The rate of increase corresponds to the rate of microtubule formation.[8]
-
Analysis: Compare the polymerization rates in the presence of the test compounds to the control. Calculate the IC₅₀ for tubulin polymerization inhibition.
-
Induction of Apoptosis via Caspase Activation
-
Mechanistic Rationale: Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent.[12][13] The cellular insults caused by kinase or tubulin inhibition often converge on apoptotic pathways, which are executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.
-
Protocol 4.3.1: Caspase-3 Activity Assay
-
Cell Treatment: Treat cancer cells (e.g., Panc-1 pancreatic cancer) with the test compounds for a defined period (e.g., 24 hours).[4]
-
Cell Lysis: Harvest and lyse the cells to release their cytoplasmic contents.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate to allow active caspase-3 to cleave the substrate, releasing a detectable signal.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells. Potent compounds should show a significant, dose-dependent increase in caspase activity.[4]
-
Data Presentation and Interpretation
Summarizing quantitative data in a clear, structured format is essential for comparing the efficacy of different derivatives and for guiding SAR studies.
Table 1: Comparative Antiproliferative Activity (GI₅₀, nM) of Selected 5-Chloro-Indole Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Compound (Erlotinib) GI₅₀ (nM) | Source |
|---|---|---|---|---|
| 3e | Panc-1 (Pancreatic) | 29 | 33 | [3] |
| 5f | A-549 (Lung) | 29 | 33 | [4] |
| 5g | MCF-7 (Breast) | 35 | 33 | [4] |
| 4a | HT-29 (Colon) | 78 | 33 | [3] |
| 25 | MCF-7 (Breast) | 42 | N/A |[14] |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀, nM) of Selected 5-Chloro-Indole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound IC₅₀ (nM) | Source |
|---|---|---|---|---|
| 3e | EGFR | 68 | Erlotinib (80) | [3] |
| 3e | BRAFV600E | 35 | Vemurafenib (30) | [3] |
| 5f | EGFRWT | 85 | Erlotinib (80) | [4] |
| 5f | EGFRT790M | 9.5 | Osimertinib (8) | [4] |
| 5g | EGFRT790M | 11.9 | Osimertinib (8) |[4] |
IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.
Conclusion and Future Directions
The 5-chloro-indole scaffold is a fertile ground for the discovery of novel antiproliferative agents. The introduction of a chlorine atom at the 5-position has consistently proven to be a successful strategy for enhancing the potency of these derivatives.[1] The protocols and methodologies detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new chemical entities based on this privileged structure.
Future work should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth ADME/pharmacokinetic profiling to assess the drug-like properties of the most promising leads.[3][15] The ultimate goal is the advancement of these potent compounds into further preclinical and clinical investigations to fully realize their therapeutic potential in the fight against cancer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
synthesis of 5-chloro-3-methyl-1H-indole derivatives as enzyme inhibitors
An In-Depth Guide to the Synthesis and Evaluation of 5-Chloro-3-Methyl-1H-Indole Derivatives as Potent Enzyme Inhibitors
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. Among the numerous modifications to this core, the introduction of a chlorine atom at the 5-position has been repeatedly shown to enhance biological activity, a strategy leveraged in the development of potent therapeutic agents.[1]
This application note provides a comprehensive guide for the synthesis of the this compound core structure, a versatile precursor for compound library development. We will detail a robust and widely applicable synthetic method, the Fischer Indole Synthesis, explaining the mechanistic rationale behind the protocol. Furthermore, we will present a detailed protocol for evaluating derivatives of this scaffold as enzyme inhibitors, using Epidermal Growth Factor Receptor (EGFR), a key oncological target, as a representative example.[1][2] This guide is intended for researchers and scientists engaged in drug discovery and medicinal chemistry, offering both practical experimental steps and the underlying scientific principles.
Part I: Synthesis of the this compound Core
Guiding Principle: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis remains one of the most reliable and versatile methods for preparing substituted indoles.[3][4] The reaction constructs the indole ring by heating an arylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The choice of this method is based on its high efficiency, broad substrate scope, and the ready availability of starting materials. For the synthesis of this compound, the reaction proceeds between (4-chlorophenyl)hydrazine and propanone (acetone).
The mechanism involves an acid-catalyzed cascade:
-
Hydrazone Formation: The arylhydrazine and ketone react to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted bond rearrangement, which is the key bond-forming step.[3][4]
-
Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the energetically favorable aromatic indole ring.[4]
Experimental Workflow and Protocol
The overall process, from starting materials to the purified final product, is outlined in the workflow diagram below.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Detailed Synthetic Protocol
Materials and Reagents:
-
(4-chlorophenyl)hydrazine hydrochloride (CAS: 1073-70-7)
-
Propanone (Acetone) (CAS: 67-64-1)
-
Ethanol, 200 proof (CAS: 64-17-5)
-
Polyphosphoric Acid (PPA) (CAS: 8017-16-1) or Zinc Chloride (ZnCl₂) (CAS: 7646-85-7)
-
Ethyl acetate (CAS: 141-78-6)
-
Hexanes (CAS: 110-54-3)
-
Anhydrous sodium sulfate (Na₂SO₄) (CAS: 7757-82-6)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approx. 5 mL per gram of hydrazine). Add propanone (1.1 eq) and a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be filtered, washed with cold ethanol, and dried.
-
Indolization: To a round-bottom flask equipped with a reflux condenser, add the prepared hydrazone (1.0 eq). Alternatively, for a one-pot synthesis, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq), a solvent like ethanol or toluene, and propanone (1.1 eq).[3]
-
Catalyst Addition: Carefully add the acid catalyst. The choice of catalyst impacts reaction time and temperature.[7]
-
Reaction Monitoring: Heat the reaction mixture for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1 v/v). The disappearance of the starting hydrazone and the appearance of a new, UV-active spot for the indole product indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring the viscous mixture into a beaker of ice water with vigorous stirring.
-
If using ZnCl₂, quench with water.
-
-
Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until pH ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate) to yield the pure this compound.[3]
Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct isomer has been formed and the product is of high purity.[8]
Troubleshooting the Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient temperature or reaction time; Impure starting materials. | Use fresh or anhydrous catalyst. Increase reaction temperature or extend the reaction time, monitoring by TLC.[7] Ensure purity of hydrazine and ketone. |
| Multiple Products | Side reactions due to harsh acidic conditions or high temperatures; Isomeric products. | Use a milder catalyst (e.g., p-toluenesulfonic acid).[7] Lower the reaction temperature. Ensure careful purification by column chromatography. |
| Incomplete Reaction | Insufficient catalyst; Reaction time too short. | Add more catalyst portion-wise. Continue heating and monitor by TLC until starting material is consumed.[7] |
| Difficult Work-up | PPA quench is too vigorous or forms a thick slurry. | Pour the reaction mixture slowly into a large volume of vigorously stirred ice water. Use a mechanical stirrer if necessary. |
Part II: Application as Enzyme Inhibitors – A Focus on EGFR
The 5-chloro-indole scaffold is a key component in many kinase inhibitors.[1] Derivatives can be designed to act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways responsible for cell proliferation and survival.[1] The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancers, making it a prime target for drug development.[2][9]
EGFR Signaling and Point of Inhibition
Caption: EGFR signaling pathway and the intervention point for ATP-competitive inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-quantification assay to measure kinase activity and its inhibition. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light. A lower light signal corresponds to higher kinase inhibition.[1][2]
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and EGFR enzyme.
-
Add this enzyme/substrate mix to the compound-plated wells.
-
Prepare a separate ATP solution in kinase buffer. Add this solution to all wells to start the reaction. Final concentrations might be 10 µM ATP, 0.2 mg/mL substrate, and an appropriate concentration of EGFR.
-
-
Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.
-
Detection Step 1 (Stopping the Reaction): Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection Step 2 (Signal Generation): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence of each well using a plate reader.[2]
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to determine the inhibition for each test compound concentration: % Inhibition = 100 × (1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
-
Illustrative Data for Structure-Activity Relationship (SAR) Analysis
The following table presents hypothetical data for derivatives of the core scaffold to illustrate how IC₅₀ values can inform SAR. Modifications are typically made at the N1-position of the indole ring.
| Compound | R¹ Group (at N1-position) | EGFR IC₅₀ (nM) |
| Core | -H | >10,000 |
| 1a | -CH₃ | 8,500 |
| 1b | -CH₂CH₂OH | 4,200 |
| 1c | -CH₂-Phenyl | 950 |
| 1d | -CH₂-(4-methoxyphenyl) | 520 |
| 1e | -CH₂-(4-morpholinophenyl) | 85 |
This illustrative data suggests that adding substituents at the N1 position is crucial for activity, with larger, more complex groups that can form additional interactions in the ATP-binding pocket leading to significantly improved potency.[6][9]
Conclusion
The this compound scaffold is a valuable starting point for the development of novel enzyme inhibitors. The Fischer Indole Synthesis provides a robust and scalable method for its preparation. Subsequent screening of derivatives using sensitive in vitro assays, such as the luminescent kinase assay described, allows for the rapid determination of potency and the elucidation of structure-activity relationships. This integrated approach of synthesis and biological evaluation is fundamental to modern medicinal chemistry and is critical for advancing promising lead compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Introduction to the Synthesis of this compound
The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for their diverse biological activities. The synthesis of this compound is most commonly achieved via the Fischer indole synthesis.[1] This classic and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (4-chlorophenyl)hydrazine and butan-2-one.[1] While robust, this method can present challenges in optimizing yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Immediate Action Plan:
-
Purity of Starting Materials: Ensure the (4-chlorophenyl)hydrazine and butan-2-one are of high purity.[1] Impurities in the hydrazine can lead to unwanted side reactions, while aged or impure ketone can result in the formation of aldol condensation byproducts. If the purity is questionable, consider purifying the starting materials before use.
-
Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are all critical parameters.[1] Suboptimal conditions can lead to incomplete reactions or degradation of the starting materials and product.
-
Atmosphere: The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to the formation of colored impurities and reduce the yield.[1]
In-depth Analysis and Optimization Strategies:
-
Catalyst Screening: The choice of acid catalyst can significantly impact the yield. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[1][2] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst.[3] It is advisable to screen a variety of catalysts to find the optimal one for your specific setup.
| Catalyst | Typical Conditions | Expected Yield Range | Notes |
| Polyphosphoric Acid (PPA) | 80-100 °C, 2-4 hours | 60-80% | Highly viscous, workup requires careful quenching on ice.[3] |
| Zinc Chloride (ZnCl₂) | 120-140 °C, 2-6 hours | 50-70% | Anhydrous conditions are crucial. |
| Sulfuric Acid (H₂SO₄) | Reflux in ethanol, 2-6 hours | 40-60% | Can lead to charring at higher temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene, 4-8 hours | 45-65% | Milder option, may require longer reaction times. |
-
Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. Common solvents include ethanol, toluene, and acetic acid.[1] In some cases, solvent-free conditions have been shown to improve yields.[4]
-
Temperature and Time Optimization: The Fischer indole synthesis is typically performed at elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the product.[1] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Troubleshooting Logic for Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation is a common challenge in the Fischer indole synthesis, and understanding the potential side reactions is key to mitigating them.
Common Side Products and Their Formation:
-
N-N Bond Cleavage Products: The most significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 4-chloroaniline and various imine byproducts.[1] This is often exacerbated by strong acids and high temperatures.
-
Regioisomers: When using an unsymmetrical ketone like butan-2-one, there is a theoretical possibility of forming two different enamine intermediates, which could lead to regioisomeric indole products. However, the formation of the desired 2,3-disubstituted indole is generally favored. The choice of acid catalyst can sometimes influence this regioselectivity.[1][3]
-
Polymerization/Degradation Products: Under harsh acidic conditions or at very high temperatures, polymerization or degradation of the starting materials or the final indole product can occur, often resulting in the formation of dark, tarry byproducts.[3]
Strategies for Minimizing Side Products:
-
Milder Reaction Conditions: Employing a milder acid catalyst (e.g., p-TsOH) or lowering the reaction temperature can help to reduce N-N bond cleavage and product degradation.[3]
-
Control of Reaction Time: As mentioned previously, monitoring the reaction by TLC is crucial to avoid prolonged heating, which can promote the formation of byproducts.
-
Careful Catalyst Selection: While stronger acids can accelerate the reaction, they may also increase the rate of side reactions. A careful balance must be struck. Lewis acids like ZnCl₂ can sometimes offer better selectivity compared to strong Brønsted acids.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Effective purification is essential for obtaining this compound of high purity. A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture should be cooled to room temperature and carefully quenched. If PPA was used, the mixture should be poured over crushed ice and neutralized with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of ~7-8.[5] For other acid catalysts, quenching with water followed by neutralization is typically sufficient.[5]
-
Extraction: The product should be extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.[5] The combined organic layers should be washed with brine and dried over an anhydrous drying agent like sodium sulfate.
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel.[5] A common eluent system is a gradient of hexanes and ethyl acetate.[1]
-
Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound via the Fischer indole synthesis? A1: The key starting materials are (4-chlorophenyl)hydrazine (or its hydrochloride salt) and butan-2-one.[1]
Q2: What is the role of the acid catalyst in the Fischer indole synthesis? A2: The acid catalyst facilitates several key steps in the reaction mechanism, including the isomerization of the hydrazone to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[2]
Q3: Can I use microwave irradiation to accelerate the reaction? A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times in Fischer indole syntheses and can be a valuable tool for optimizing the reaction.[6]
Q4: How does the chloro-substituent on the phenylhydrazine affect the reaction? A4: The electron-withdrawing nature of the chlorine atom can slightly deactivate the aromatic ring, potentially requiring slightly harsher conditions (higher temperatures or stronger acids) compared to the synthesis of unsubstituted indoles. However, it does not fundamentally change the course of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Butan-2-one
-
Acid catalyst (e.g., Polyphosphoric Acid or Zinc Chloride)
-
Ethanol or Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation (can be performed in situ): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add butan-2-one (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Indolization (Example with PPA): To the flask containing the pre-formed hydrazone, or to a mixture of (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and butan-2-one (1.1 equivalents), add polyphosphoric acid (PPA) (approximately 5-10 times the weight of the hydrazine). Heat the mixture with vigorous stirring to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Final Purification (Optional): If necessary, the purified product can be further recrystallized from a suitable solvent system like ethanol/water.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
common side products in the synthesis of 5-chloro-3-methyl-1H-indole
Technical Support Center: Synthesis of 5-chloro-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying mechanisms, you can effectively troubleshoot issues, optimize reaction conditions, and ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, focusing on the widely used Fischer indole synthesis.
Q1: What is the primary synthetic route for this compound and what are its key starting materials?
The most prevalent and versatile method is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, the key starting materials are (4-chlorophenyl)hydrazine (often as its hydrochloride salt) and propan-2-one (acetone).[5]
Q2: What are the most common side products observed in the Fischer indole synthesis of this compound?
The formation of side products is often linked to the reaction conditions and the purity of the starting materials. Key impurities can include:
-
Isomeric Indoles: If the starting (4-chlorophenyl)hydrazine contains other isomers (e.g., 2-chloro or 3-chlorophenylhydrazine), corresponding isomeric indole side products will be formed.[6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual (4-chlorophenyl)hydrazine or the intermediate hydrazone in the crude product.[1]
-
Polymeric/Tarry Materials: Harsh acidic conditions or high temperatures can lead to the degradation and polymerization of the starting materials, intermediates, or the final indole product.[7] Indoles themselves can auto-oxidize when exposed to air and light, sometimes forming resinous substances.[8]
-
Oxidized Byproducts: Exposure to air during the reaction or workup can lead to oxidation, forming products like oxindoles or isatins.[9][10][11]
Q3: How can I minimize the formation of dark, tarry byproducts?
The formation of dark, polymeric materials is a common issue in Fischer indole synthesis, often caused by harsh acidic conditions.[7] To mitigate this, consider the following:
-
Lower the Reaction Temperature: Overheating can accelerate degradation pathways.
-
Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed.
-
Choose a Milder Catalyst: Experiment with milder acids like p-toluenesulfonic acid (p-TsOH) instead of stronger options like polyphosphoric acid (PPA).[7]
Q4: How do I distinguish the desired product from its impurities using standard analytical techniques?
A combination of chromatographic and spectroscopic methods is essential:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for monitoring reaction progress and assessing the purity of the crude product.[7][12] The desired product and its side products will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.[5] Isomeric impurities will show distinct differences in the aromatic region of the ¹H NMR spectrum due to different chlorine substitution patterns.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a prominent M+2 peak, helping to confirm the presence of a single chlorine atom in the molecule.[12]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a scenario-based approach to resolving specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
You've run the reaction, but the TLC plate shows a complex mixture with little of the desired product spot, or the final isolated yield is disappointingly low.
Possible Cause A: Catalyst Inactivity or Inappropriate Choice The choice and condition of the acid catalyst are critical.[1] Catalysts can be deactivated by moisture.
-
Troubleshooting Steps:
-
Use an Anhydrous Catalyst: Ensure Lewis acids like zinc chloride (ZnCl₂) are anhydrous. If necessary, dry the catalyst before use.[7]
-
Select an Appropriate Catalyst: The reaction can be catalyzed by various Brønsted or Lewis acids.[2] Common choices include ZnCl₂, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), and sulfuric acid (H₂SO₄).[1][2] The optimal catalyst may vary.
-
Experiment with Different Catalysts: If one catalyst gives a low yield, screen others. PPA is effective but can lead to charring if not controlled.[7] ZnCl₂ is a common and effective choice.[3]
-
Possible Cause B: Impure Starting Materials The purity of the (4-chlorophenyl)hydrazine is paramount. Commercial sources can contain isomeric impurities or related anilines which can lead to a mixture of products.[6]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the (4-chlorophenyl)hydrazine by HPLC or NMR before starting the reaction.
-
Purify if Necessary: If significant impurities are detected, consider recrystallizing the hydrazine salt before use.
-
Possible Cause C: Inefficient Hydrazone Formation The Fischer indole synthesis proceeds via a hydrazone intermediate. If this intermediate does not form efficiently, the overall yield will be low.
-
Troubleshooting Steps:
-
In Situ Formation: The hydrazone is often formed in situ.[1] A small amount of a weak acid like acetic acid can be added to catalyze its formation before the main indolization step.[7]
-
Isolate the Hydrazone: For difficult reactions, consider synthesizing and purifying the hydrazone intermediate in a separate step before proceeding with the acid-catalyzed cyclization.
-
Problem 2: Presence of Isomeric Impurities
NMR analysis of your purified product shows extra peaks in the aromatic region, suggesting the presence of an indole isomer.
Possible Cause: Contamination of the Arylhydrazine Starting Material This is the most common cause. The synthesis of (4-chlorophenyl)hydrazine can co-produce 2- and 3-chlorophenylhydrazine isomers.[6] These isomers will undergo the Fischer synthesis in parallel, leading to the formation of 7-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole, respectively.
-
Troubleshooting Workflow:
Caption: Workflow for preventing isomeric side products.
-
Solution:
-
Source High-Purity Reagents: Whenever possible, purchase starting materials from reputable suppliers with a detailed certificate of analysis.
-
Pre-reaction Purification: As mentioned, purify the (4-chlorophenyl)hydrazine hydrochloride by recrystallization if isomers are suspected or confirmed.
-
Chromatographic Separation: If isomers are formed, they can often be separated by column chromatography on silica gel.[5][7] Optimizing the eluent system (e.g., using a shallow gradient of hexane/ethyl acetate) is key to achieving good separation.[7]
-
Part 3: Key Mechanisms and Data
Understanding the reaction mechanism is crucial for rational troubleshooting.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps:
-
Hydrazone Formation: The (4-chlorophenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: After protonation, a critical[7][7]-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond.
-
Aromatization: The intermediate loses a proton and then eliminates an ammonia molecule to form the stable, aromatic indole ring.[2]
Caption: Simplified mechanism of the Fischer indole synthesis.
Comparative Data of Product and Potential Side Products
This table provides calculated or literature data for the target compound and a potential isomeric impurity to aid in their identification.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Predicted Boiling Point (°C) | Key ¹H NMR Signal (Aromatic) |
| This compound | C₉H₈ClN | 165.62 | ~300-320 | Protons at C4, C6, C7 will show a distinct pattern. |
| 7-chloro-3-methyl-1H-indole | C₉H₈ClN | 165.62 | ~300-320 | Protons at C4, C5, C6 will show a different coupling pattern. |
| (4-chlorophenyl)hydrazine | C₆H₇ClN₂ | 142.59 | 237 | Signals corresponding to a 1,4-disubstituted benzene ring. |
Part 4: Recommended Purification Protocol
If the crude product is a complex mixture, a robust purification strategy is required.
Protocol: Column Chromatography Purification
-
Prepare the Crude Material: After the reaction workup, dissolve the crude solid or oil in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Pack the Column: Prepare a silica gel column using a non-polar solvent like hexane.
-
Load the Sample: Carefully load the dried silica with the adsorbed crude product onto the top of the packed column.
-
Elute the Column: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[5][7]
-
Expert Tip: Non-polar impurities and unreacted starting materials will elute first. The desired indole product is more polar and will elute later. Isomeric indoles may elute very close to each other, requiring a very shallow gradient and careful collection of fractions.
-
-
Monitor Fractions: Monitor the eluting fractions by TLC. Combine the fractions containing the pure product.
-
Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Recrystallization (Optional): For solid products, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
troubleshooting low yield in Fischer indole synthesis of halogenated indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of halogenated indoles. Halogenated indoles are a critical structural motif in numerous pharmaceuticals and bioactive compounds. However, their synthesis via the classic Fischer indole reaction can often be plagued by low yields and competing side reactions due to the electronic effects of the halogen substituents.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose and resolve common issues, leading to successful and efficient synthesis of your target halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a chloro/bromo-indole is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in the synthesis of halogenated indoles often stem from a few key factors. Start by verifying the purity of your starting materials, particularly the halogenated phenylhydrazine, as impurities can significantly interfere with the reaction. Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the hydrazone intermediate. Finally, re-evaluate your choice of acid catalyst and reaction temperature; these are the most critical parameters to optimize.[1][2][3]
Q2: I am observing multiple spots on my TLC plate, and none seem to be my desired product. What are the likely side products?
A2: The formation of multiple byproducts is a common issue. The most prevalent side reactions include:
-
N-N bond cleavage: This is particularly problematic with electron-withdrawing groups like halogens on the phenylhydrazine ring, leading to the formation of the corresponding aniline and fragments from the carbonyl component.[1][4][5]
-
Polymerization/Tar formation: Excessively strong acids or high temperatures can cause the starting materials or intermediates to polymerize, resulting in an intractable tar.[2]
-
Regioisomers: If you are using an unsymmetrical ketone, you may be forming a mixture of indole regioisomers. The regioselectivity can be influenced by the choice of acid catalyst and steric factors.[1][6]
Q3: Can I use the same reaction conditions for synthesizing fluoro-, chloro-, and bromo-indoles?
A3: Not necessarily. The nature of the halogen substituent significantly influences the electronic properties of the phenylhydrazine. Generally, the electron-withdrawing effect of halogens can deactivate the aromatic ring, making the key cyclization step more difficult.[1] You may need to employ stronger acids or higher temperatures for chloro- and bromo-substituted phenylhydrazines compared to their non-halogenated or fluoro-substituted counterparts. Optimization for each specific substrate is crucial.
Q4: Is it always necessary to isolate the phenylhydrazone intermediate?
A4: No, and in many cases, it is preferable not to. Some halogenated phenylhydrazones can be unstable and may decompose upon attempted isolation.[2] A one-pot synthesis, where the hydrazone is generated in situ and then cyclized without isolation, is often a more efficient and higher-yielding approach.[2][7]
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving persistent issues in your Fischer indole synthesis of halogenated indoles.
Problem 1: Reaction Failure or Consistently Low Yield (<20%)
If you are experiencing complete reaction failure or consistently very low yields, a systematic approach to troubleshooting is required. The following workflow can help you identify and address the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Optimization of Reaction Conditions for 5-chloro-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: A Deeper Dive into Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Fischer indole synthesis, the most common and versatile route. The Fischer indole synthesis involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with propanal to form a hydrazone, which then undergoes cyclization.[1]
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue in multi-step organic syntheses. In the context of the Fischer indole synthesis, several factors can be at play. Let's break down the potential culprits and their solutions.
A. Purity of Starting Materials:
The purity of your 4-chlorophenylhydrazine and propanal is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.
-
Troubleshooting Steps:
-
Verify Purity: Always check the purity of your starting materials by an appropriate analytical method, such as NMR or GC-MS.
-
Purification: If necessary, purify your 4-chlorophenylhydrazine by recrystallization. Propanal should be freshly distilled before use, as it can oxidize or polymerize upon storage.
-
B. Catalyst Choice and Concentration:
The choice of acid catalyst is a critical parameter that can dramatically influence the reaction rate and yield. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1]
-
Causality: The catalyst facilitates both the formation of the hydrazone and the subsequent[2][2]-sigmatropic rearrangement, which is often the rate-determining step. An inappropriate catalyst or concentration can lead to incomplete reaction or decomposition.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are experiencing low yields, it is advisable to screen a variety of catalysts. PPA is often a good starting point due to its dehydrating properties.
-
Concentration Optimization: The amount of catalyst is also crucial. Too little may result in a sluggish reaction, while too much can promote side reactions like polymerization. Start with catalytic amounts and incrementally increase if needed.
-
Illustrative Data: Catalyst Effect on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| p-TsOH (10) | Toluene | 110 | 65-75 | Good starting point for Brønsted acids. |
| ZnCl₂ (50) | Ethanol | 80 | 70-80 | A common and effective Lewis acid catalyst. |
| Polyphosphoric Acid (PPA) | Neat | 100-120 | 75-85 | Often gives high yields but can be viscous and difficult to handle. |
| H₂SO₄ (catalytic) | Ethanol | 80 | 50-60 | Strong acid, can lead to charring if not controlled. |
Disclaimer: This table presents illustrative data based on typical outcomes for Fischer indole syntheses of similar compounds. Optimal conditions for this compound should be determined experimentally.
C. Reaction Temperature and Time:
The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the rearrangement step.[1] However, excessive heat or prolonged reaction times can be detrimental.
-
Causality: Higher temperatures increase the reaction rate but can also accelerate decomposition pathways of the starting materials, intermediates, or the final indole product. Indoles, in general, can be sensitive to strong acid and high heat.
-
Troubleshooting Steps:
-
Temperature Optimization: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, cautiously increase the temperature in increments of 10-20 °C.
-
Time Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction time where the product formation is maximized and byproduct formation is minimized.
-
Inert Atmosphere: Indoles can be susceptible to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product.
-
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is happening and how can I prevent it?
The formation of dark, insoluble materials is a strong indication of polymerization or decomposition.
-
Causality: The acidic conditions and high temperatures used in the Fischer indole synthesis can promote the polymerization of the starting materials or the indole product itself. Indoles are electron-rich aromatic compounds and can be susceptible to acid-catalyzed polymerization.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward approach. A lower temperature will slow down the desired reaction but will often have a more pronounced effect on reducing the rate of decomposition.
-
Reduce Catalyst Concentration: A high concentration of a strong acid can be aggressive. Try using a milder catalyst or reducing the amount of the current one.
-
Shorter Reaction Time: As determined by a time course study, stopping the reaction as soon as the starting material is consumed can prevent the product from degrading over time.
-
Solvent Choice: In some cases, a higher-boiling, non-polar solvent can provide more controlled heating and minimize side reactions compared to polar solvents or neat conditions.
-
Q3: My purified product seems to be a mixture of isomers. How can I improve the regioselectivity?
While the use of propanal as the carbonyl source for the synthesis of this compound should not lead to regioisomers, this can be an issue with unsymmetrical ketones. However, if you are starting from a different precursor or observing unexpected isomers, consider the following.
-
Causality: With an unsymmetrical ketone, two different enamine intermediates can form, leading to the potential for two different indole products. The ratio of these isomers can be influenced by both steric and electronic factors, as well as the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Influence: The choice of acid catalyst can influence the regioselectivity. It is worth screening different Brønsted and Lewis acids to see if the isomer ratio can be improved.
-
Temperature Control: Reaction temperature can also affect the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer indole synthesis?
The mechanism is a fascinating cascade of reactions:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-chlorophenylhydrazine and propanal to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. This step is crucial as it sets the stage for the key rearrangement.
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. This is typically the rate-determining step.
-
Rearomatization and Cyclization: The intermediate rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring.
References
Technical Support Center: Purification of 5-chloro-3-methyl-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-3-methyl-1H-indole. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound from a typical reaction mixture. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities in the synthesis of this compound largely depend on the synthetic route employed, most commonly the Fischer indole synthesis.[1][2] Potential impurities include:
-
Unreacted starting materials: Such as 4-chlorophenylhydrazine and 2-butanone (methyl ethyl ketone).
-
Regioisomers: Formation of other chloro-methyl-indole isomers (e.g., 4-chloro- or 6-chloro-3-methyl-1H-indole) can occur depending on the reaction conditions.[3]
-
Polymeric or tarry byproducts: These can form under harsh acidic and high-temperature conditions.[4]
-
Side-reaction products: Depending on the specific reagents and conditions, other byproducts may form.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[3][4] Acid-base extraction can also be employed as an initial cleanup step to remove certain types of impurities.[5] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: A multi-faceted approach is recommended for purity assessment.[6] Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining the number of components in your sample.[6] For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy ('¹H and ¹³C) is indispensable.[6]
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Oily Product After Work-up | The crude product may have a low melting point or be contaminated with significant amounts of impurities that depress the melting point. | - Attempt trituration with a non-polar solvent like hexanes or petroleum ether to induce solidification and remove highly non-polar impurities. - Proceed directly to column chromatography for purification.[4] |
| Poor Separation in Column Chromatography | The chosen eluent system may not have the optimal polarity to resolve the desired product from impurities. | - Systematically screen different solvent systems using TLC. A good starting point for indoles is a mixture of hexanes and ethyl acetate.[7] - If impurities are very close in polarity, consider using a different stationary phase, such as alumina, or employing a gradient elution.[8] |
| Low Recovery from Recrystallization | The recrystallization solvent may be too good a solvent for your compound, or too much solvent was used. The cooling process might have been too rapid. | - Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4] |
| Colored Impurities Persist | The presence of colored, often polymeric, byproducts that are difficult to remove by standard purification methods. | - Treat a solution of the crude product in an organic solvent with activated charcoal, followed by filtration through celite before proceeding with recrystallization or chromatography. |
| Product Decomposes on Silica Gel | Some indole derivatives can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%).[10] - Consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are thermally stable. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[11]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system will show good separation between the spot corresponding to this compound and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.[10]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The residue will be the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for removing acidic or basic impurities from a neutral compound like this compound.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Separate the organic layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to remove any acidic impurities. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the partially purified product. This product may then require further purification by recrystallization or column chromatography.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Scale-Up Synthesis for Substituted Indoles
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis of substituted indoles from the laboratory bench to a larger, process-scale environment. Scaling up any chemical synthesis introduces a new set of variables and potential pitfalls that may not be apparent at the milligram or gram scale. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you anticipate, diagnose, and resolve these challenges effectively.
Our approach is grounded in the principles of chemical causality. We don't just tell you what to do; we explain why a particular strategy works, empowering you to make informed decisions for your specific system.
Part 1: Frequently Asked Questions (FAQs) - General Scale-Up Challenges
This section addresses broad, overarching issues that are common to the scale-up of many indole syntheses, regardless of the specific named reaction.
Q1: My indole synthesis was high-yielding in the lab, but the yield dropped significantly on a 10x scale. What are the most likely culprits?
This is one of the most common issues in process chemistry. The drop in yield is often due to factors that are negligible at a small scale but become dominant in larger reactors. The primary suspects are:
-
Mass and Heat Transfer Limitations: In a larger vessel, mixing is less efficient. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases as you scale up, making it much harder to dissipate heat from exothermic events, which can also degrade your product.[1]
-
Reagent Addition Rate: The rate at which you add a reagent, easily controlled with a syringe in the lab, can dramatically affect the reaction profile at scale. A slow, controlled addition in the lab might become a rapid, uncontrolled addition in a large reactor if not properly managed, leading to exotherms and impurity formation.
-
Impurity Profile of Starting Materials: A 0.5% impurity in 10 grams of starting material is a small amount. In 10 kilograms, that same 0.5% impurity can now act as a significant catalyst poison, side-reaction promoter, or inhibitor. Always re-evaluate the purity of your starting materials when scaling up.
Q2: I'm concerned about the exothermic nature of my reaction during scale-up. How can I ensure safety?
Process safety is paramount. Many indole syntheses, particularly the Fischer-Indole synthesis, can be highly exothermic.[1]
-
Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.
-
Controlled Dosing: Implement controlled, slow addition of the limiting reagent. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Continuous Flow Chemistry: This is an increasingly popular and powerful technique for managing exotherms. In a flow reactor, only a small volume of the reaction mixture is at the reaction temperature at any given time, drastically reducing the risk of a thermal runaway. This also provides superior heat transfer due to the high surface-area-to-volume ratio of the microreactors.[1]
Q3: What are the key advantages of using continuous flow chemistry for indole synthesis scale-up?
Continuous flow chemistry offers several significant advantages over traditional batch processing for scaling up indole synthesis:[1]
| Feature | Advantage in Indole Synthesis Scale-Up |
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or highly exothermic reactions common in indole synthesis.[1] |
| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio allows for precise temperature control, preventing the formation of tar-like degradation products often seen in batch Fischer indolizations.[1] |
| Increased Productivity | Continuous operation can lead to higher throughput compared to the downtime inherent in batch processes. |
| Faster Reaction Times | Reactions can often be run safely at higher temperatures and pressures, reducing reaction times from hours to minutes.[1] |
| Simplified Scalability | Scaling up is often as simple as running the reactor for a longer duration or using multiple reactors in parallel, avoiding the complex redesign of large batch reactors.[1] |
Part 2: Troubleshooting Guide - Reaction-Specific Issues
This section provides detailed troubleshooting for common, named indole syntheses.
2.1 The Fischer Indole Synthesis
This classic reaction is a workhorse but is notorious for challenges at scale, particularly tar formation and low yields.[2][3]
Problem 1: Significant tar or polymer formation is killing my yield and making purification a nightmare.
Causality: Tar formation in the Fischer indole synthesis is often caused by the harsh acidic conditions and high temperatures required to drive the reaction.[1] The acidic environment can promote polymerization of the indole product or intermediates.
Troubleshooting Protocol:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[3]
-
Screen Different Acids: If you are using a strong Brønsted acid like H₂SO₄ or HCl, consider switching to a Lewis acid like ZnCl₂ or a solid-supported acid like Amberlite IR-120H, which can be milder and reduce side reactions.[1][3]
-
Reduce Catalyst Loading: Systematically decrease the molar equivalent of your current acid. Often, the amount of acid used in lab-scale procedures is excessive and can be reduced at scale without impacting conversion, while significantly reducing byproduct formation.
-
-
Strict Temperature Control:
-
Use a jacketed reactor with an efficient cooling system to prevent temperature spikes.
-
Profile the reaction temperature throughout the process to identify any uncontrolled exotherms.
-
-
Consider a Greener Solvent: While high-boiling solvents like toluene are common, reactions have been successfully performed in more benign solvents like ethanol or even water under specific conditions.[2] The solvent can influence the solubility of intermediates and prevent them from precipitating and decomposing.
-
Implement Continuous Flow: This is often the most effective solution. By minimizing the residence time at high temperatures and ensuring excellent heat transfer, continuous flow can virtually eliminate tar formation.[1]
Problem 2: My Fischer indolization is failing, and I'm recovering starting material or seeing cleavage of the N-N bond.
Causality: The success of the Fischer indole synthesis relies on a critical[2][2]-sigmatropic rearrangement.[3] However, a competing pathway exists: heterolytic cleavage of the N-N bond. Certain substituents, particularly strong electron-donating groups on the carbonyl component, can stabilize the iminylcarbocation intermediate formed from N-N bond cleavage, causing this pathway to dominate and the reaction to fail.[4][5] This is a known challenge for synthesizing C3 N-substituted indoles.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Fischer indole synthesis.
Experimental Protocol: Screening Acid Catalysts for a Low-Yielding Reaction
-
Setup: In parallel, set up several small-scale reactions (e.g., 1 mmol) using the same starting hydrazone and solvent.
-
Catalyst Addition: To each reaction, add a different acid catalyst. Include both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3]
-
Reaction: Run all reactions at the same temperature and for the same duration.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion of starting material and the relative amounts of the desired product versus cleavage byproducts (e.g., aniline).[5]
-
Optimization: Select the catalyst that provides the best ratio of product to byproduct and perform further optimization of temperature and concentration.
2.2 The Bischler-Möhlau Indole Synthesis
This method, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has historically been challenging due to harsh conditions and poor yields.[6]
Problem: My Bischler-Möhlau synthesis requires very high temperatures and long reaction times, leading to decomposition.
Causality: The classical Bischler-Möhlau synthesis often requires high temperatures to drive the cyclization and aromatization steps. These harsh conditions are often incompatible with sensitive functional groups.[6][7]
Troubleshooting Protocol:
-
Catalyst Introduction: The traditional method is often uncatalyzed. The addition of a catalyst can significantly lower the activation energy. Lithium bromide (LiBr) has been shown to be an effective catalyst for this reaction, allowing for milder conditions.[6][7]
-
Microwave Irradiation: For process development and optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6][7][8] This can provide a proof-of-concept for milder conditions before translating to a larger-scale flow reactor, which can also achieve rapid heating.
-
Solvent Choice: Explore different high-boiling polar aprotic solvents (e.g., DMF, NMP) that can facilitate the reaction at lower temperatures than solvent-free conditions.
2.3 Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald-Hartwig)
These modern methods offer excellent functional group tolerance but can be sensitive to catalyst deactivation and impurities at scale.[9][10]
Problem: My palladium-catalyzed C-H activation/cyclization is sluggish or stalls completely at a larger scale.
Causality: Palladium catalysts are sensitive to a variety of poisons. Impurities in starting materials or solvents (e.g., sulfur compounds, other coordinating species) that were negligible at the lab scale can now be present in sufficient quantity to deactivate the catalyst. Additionally, improper ligand-to-metal ratios or oxygen contamination can lead to catalyst decomposition.
Troubleshooting Protocol:
-
Reagent and Solvent Purity:
-
Source high-purity, low-water-content solvents. Degas all solvents thoroughly before use to remove dissolved oxygen.
-
Re-purify your starting materials (e.g., the o-iodoaniline for a Larock synthesis) before use at scale.[10]
-
-
Inert Atmosphere: Ensure your reactor is properly purged and maintained under a strict inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation of Pd(0) to inactive Pd(II) species.
-
Ligand and Catalyst Loading:
-
While it may seem counterintuitive, sometimes increasing the catalyst loading slightly at scale can overcome issues with low-level impurities.
-
Optimize the ligand-to-palladium ratio. Too little ligand can lead to palladium black precipitation, while too much can inhibit the reaction.
-
-
Consider a More Robust Catalyst System: If you are using a simple Pd(OAc)₂/PPh₃ system, consider switching to a more robust pre-catalyst or a ligand system known for high stability and turnover numbers (e.g., those used in Buchwald-Hartwig aminations).[9]
Part 3: Troubleshooting Guide - Impurity & Purification Challenges
Q1: I'm observing a persistent pink or brown color in my final indole product. What is it and how can I remove it?
Causality: The pinkish or brownish color in indole and its derivatives is almost always due to minor oxidation or polymerization products.[11] Indoles are electron-rich and can be sensitive to air and light, leading to the formation of colored impurities over time.
Troubleshooting and Purification Protocol:
-
Inert Handling: After the final synthesis step, handle the crude product under an inert atmosphere as much as possible.
-
Recrystallization: This is often the most effective method for removing these colored impurities.
-
Solvent Screening: Screen a variety of solvent systems. A good system is one in which the indole has high solubility at high temperatures and low solubility at room temperature or below. Common systems include toluene/heptane, ethanol/water, or ethyl acetate/hexane.
-
-
Activated Carbon Treatment: Dissolve the crude indole in a suitable solvent and stir with a small amount of activated carbon for a short period. The activated carbon will adsorb the highly colored, polar impurities. Filter the carbon off through a pad of celite and then proceed with crystallization or concentration.
-
Column Chromatography: While less ideal for very large scales, a silica gel plug or column can be effective. A non-polar eluent system will typically leave the colored, more polar impurities adsorbed to the silica.
Q2: My final product is contaminated with a dehalogenated version of my target molecule. How did this happen and how can I prevent it?
Causality: Dehalogenation is a common side reaction, especially during catalytic hydrogenation steps or some palladium-catalyzed cross-coupling reactions.[12] For example, if you are reducing a nitro group on a chloro-substituted indole precursor using Pd/C and H₂, you can inadvertently reduce the C-Cl bond as well.[12]
Prevention Strategies:
-
Catalyst Choice: If using catalytic hydrogenation, screen different catalysts. Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to causing dehalogenation than palladium catalysts.[12]
-
Reaction Conditions:
-
Lower the hydrogen pressure and reaction temperature.
-
Add a catalyst modifier. For example, adding a small amount of an amine base can sometimes suppress dehalogenation during Pd/C hydrogenations.
-
-
Alternative Reductants: Consider chemical reductants instead of catalytic hydrogenation if dehalogenation is a persistent issue. Reagents like iron powder in acetic acid or tin(II) chloride are classic choices for nitro group reductions that will not affect an aryl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of 5-chloro-indoles
Welcome to the technical support center for the synthesis of 5-chloro-indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation, ensuring the integrity and success of your experimental work.
Introduction
5-Chloro-indole is a crucial building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable component in drug design.[1][2] However, its synthesis is often accompanied by the formation of undesired byproducts, which can complicate purification and reduce yields. This guide provides practical, experience-driven advice to help you anticipate and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-chloro-indoles, providing a foundational understanding of the available synthetic routes and their associated challenges.
Q1: What are the most common synthetic routes to 5-chloro-indoles?
A1: The primary methods for synthesizing 5-chloro-indoles include:
-
Fischer Indole Synthesis: This is a classic and widely used method that involves the reaction of (4-chlorophenyl)hydrazine with an aldehyde or ketone under acidic conditions.[3][4][5]
-
Halogen Exchange: This approach involves the conversion of a 5-bromoindole to a 5-chloroindole, often utilizing a copper(I) chloride catalyst.[3][6]
-
From 5-Chloroindoline: This two-step process typically involves the chlorination of an N-acylindoline, followed by deacylation and subsequent dehydrogenation to yield 5-chloroindole.[3][7]
-
Larock Indole Synthesis: This palladium-catalyzed reaction can be used to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[8]
-
Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles.[9][10][11]
-
Reissert Indole Synthesis: This is a series of reactions that can synthesize indoles from ortho-nitrotoluene and diethyl oxalate.[12][13]
Q2: What are the typical byproducts observed in 5-chloro-indole synthesis?
A2: Byproduct formation is a frequent challenge and the specific byproducts depend on the chosen synthetic route. Common impurities include:
-
Regioisomers: In methods like the Fischer indole synthesis, incorrect cyclization can lead to the formation of other chloroindole isomers, such as 4-chloroindole or 6-chloroindole.[3]
-
Dehalogenated Products: The loss of the chlorine atom to form indole is a potential side reaction, particularly under harsh reductive conditions or with certain catalysts.[3]
-
Over-reduction Products: In synthetic routes involving reduction steps, the indole ring itself can be reduced to indoline.[3]
-
Aniline Derivatives: The cleavage of the N-N bond in the hydrazone intermediate of the Fischer indole synthesis can result in the formation of aniline byproducts.[3][14]
-
Tar/Polymer Formation: Acidic conditions and high temperatures, especially in the Fischer indole synthesis, can lead to the formation of tar-like substances and polymers.[15]
Q3: How can I purify 5-chloro-indole from reaction byproducts?
A3: Several standard laboratory techniques can be employed for the purification of 5-chloro-indoles:[3]
-
Crystallization: This is a highly effective method for purifying solid 5-chloro-indole from soluble impurities. The choice of a suitable solvent system is critical for achieving good recovery and high purity.[3][16]
-
Column Chromatography: Silica gel column chromatography is commonly used to separate 5-chloro-indole from byproducts with different polarities.[3][17]
-
Distillation: For larger-scale purifications, vacuum distillation can be utilized, provided the compound is thermally stable.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-chloro-indoles.
Problem 1: Formation of Regioisomeric Byproducts (e.g., 4-chloro- and 6-chloro-indole)
Possible Cause: Lack of regiocontrol is a common issue in Fischer indole synthesis, especially when using unsymmetrical ketones.[3][18] Direct halogenation of indole can also lead to a mixture of isomers.[3]
Solutions:
-
Strategic Choice of Starting Materials: To ensure the formation of a single product in the Fischer indole synthesis, it is advisable to use a symmetrical ketone or an aldehyde as the carbonyl component.[3]
-
Pre-functionalization: For highly regioselective synthesis, it is generally more effective to introduce the chloro-substituent at an earlier stage on the aniline precursor before the indole ring formation.[3]
-
Catalyst and Temperature Control: In the Fischer indole synthesis, the choice of acid catalyst and reaction temperature can influence which enamine tautomer is preferentially formed, thereby directing the cyclization to the desired regioisomer.[18]
Experimental Protocol: Regioselective Fischer Indole Synthesis
This protocol describes the synthesis of 5-chloro-indole-2-carboxylic acid, which can then be decarboxylated to 5-chloro-indole, ensuring regioselectivity.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.[3]
-
The reaction mixture is then cooled to room temperature and poured into ice-water.[3]
-
The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.[3]
-
The crude 5-chloroindole-2-carboxylic acid is subsequently heated at its melting point until the evolution of CO₂ ceases.[3]
-
The resulting crude 5-chloro-indole is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
dot
Caption: Workflow of the Fischer Indole Synthesis for 5-chloro-indole.
Problem 2: Formation of Dehalogenated Byproduct (Indole)
Possible Cause: The loss of the chlorine atom (hydrodehalogenation) can occur under harsh reductive conditions or in the presence of certain catalysts.[3] Some catalysts, particularly palladium on carbon (Pd/C), can promote dehalogenation.[3]
Solutions:
-
Milder Reducing Agents: If a reduction step is necessary in the synthetic route, opt for milder reducing agents that are less likely to cause hydrodehalogenation.
-
Catalyst Selection: Ensure the catalyst used is of high quality and not poisoned.[3] If using Pd/C for any hydrogenation steps, be aware of its potential to cause dehalogenation and consider alternative catalysts or milder reaction conditions.[3]
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that could favor dehalogenation.
Problem 3: Tar and Polymer Formation
Possible Cause: Tar formation is a common issue in the Fischer indole synthesis, often exacerbated by the strong acidic conditions and high temperatures required.[15]
Solutions:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[15][17]
-
Temperature Control: Maintain careful control over the reaction temperature. The use of a jacketed reactor with efficient cooling can prevent temperature spikes that accelerate polymerization.[15]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[15][17]
-
Continuous Flow Synthesis: This approach minimizes the reaction time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[15][19]
dot
Caption: Mitigation strategies for tar formation in 5-chloro-indole synthesis.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the synthesis of 5-chloro-indole via halogen exchange from 5-bromoindole. Yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-Dimethylformamide (DMF) | 100 | 6 | 57 | [6] |
| 2 | N,N-Dimethylformamide (DMF) | 140-150 | 4-6 | Not specified | [3] |
| 3 | N-Methyl-2-pyrrolidone (NMP) | Not specified | Not specified | Good to excellent | [20] |
Experimental Protocols
Protocol 1: Halogen Exchange Synthesis of 5-Chloro-indole
This protocol describes the synthesis of 5-chloro-indole from 5-bromoindole using a copper(I) chloride catalyst.[3]
Materials:
-
5-Bromoindole
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromoindole (1 eq) in DMF, add copper(I) chloride (1.2 eq).[3]
-
Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.[3]
-
Monitor the progress of the reaction by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.[3]
-
Wash the organic layer with an aqueous ammonia solution to remove copper salts, followed by a water wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate) or by crystallization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Techniques for Purifying 5-chloro-3-methyl-1H-indole
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of 5-chloro-3-methyl-1H-indole. Recrystallization is a powerful yet nuanced technique for purification. Success depends on a methodical approach and a clear understanding of the underlying principles. This document provides direct answers to common challenges and detailed troubleshooting protocols to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective starting solvent system for the recrystallization of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, for substituted indoles, mixed solvent systems are often highly effective. A primary recommendation is a binary system of Toluene/Hexane or Ethanol/Water .[1][2]
-
Toluene/Hexane: Toluene is a good "solvent" in which this compound is soluble when hot but less so when cold. Hexane acts as the "anti-solvent" or "poor solvent," in which the compound is sparingly soluble. This combination is excellent for inducing crystallization by carefully modulating the polarity of the medium.[1]
-
Ethanol/Water: Similar to the above, the indole is soluble in hot ethanol, while water serves as the anti-solvent. This is a more polar option that can be effective for removing non-polar impurities.[3][4]
The key is to dissolve the crude product in a minimal amount of the hot "good" solvent and then titrate with the "poor" solvent until persistent turbidity is observed, followed by gentle heating to redissolve and slow cooling.[1]
Q2: My crude product contains colored impurities, resulting in an off-white or brown crystalline product. How can I remove the color?
A2: Colored impurities are typically large, conjugated organic molecules or polymeric byproducts that can become trapped in the crystal lattice. The most effective method for their removal is the use of activated charcoal.
Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, colored molecules while leaving the smaller desired compound in solution.
Protocol:
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or toluene).
-
Remove the flask from the heat source to temporarily stop the boiling.
-
Add a very small amount (typically 1-2% of the solute mass) of activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution will cause violent bumping.
-
Gently swirl the mixture and reheat to boiling for 5-10 minutes.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal while the solution is still hot.[5]
-
Proceed with the cooling and crystallization of the now-decolorized filtrate.
Q3: What is the expected melting point for pure this compound, and how should I interpret my results?
A3: The reported melting point for the closely related analog, this compound, is 111-113 °C .[6] A sharp melting point within this range is a strong indicator of high purity. A broad melting range (e.g., 105-110 °C) or a depressed melting point suggests the presence of impurities, as impurities disrupt the crystal lattice, requiring less energy to break it down.
Q4: Beyond melting point, what is a reliable method for assessing the purity of my recrystallized product?
A4: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for purity assessment.[7]
-
Stationary Phase: Silica gel plate (silica gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent is recommended. A good starting point is a Hexane/Ethyl Acetate system (e.g., 9:1 or 4:1 v/v).
-
Visualization: The indole ring is UV-active, so spots can be visualized under a UV lamp at 254 nm.[7] Staining with a potassium permanganate solution can also be used.[7]
-
Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. You can co-spot your crude material and the recrystallized product on the same plate to visually confirm the removal of impurities.
Recrystallization Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My product "oils out" upon cooling, forming a liquid layer instead of solid crystals.
Q: I dissolved my compound in hot solvent, but as it cooled, a gooey oil formed at the bottom of the flask. What went wrong and how can I fix it?
A: "Oiling out" is a common problem that occurs when the solute separates from the solution at a temperature above its melting point.[8] This means the compound is effectively "melting" in the solvent before it has a chance to form an ordered crystal lattice.
Causality & Solutions:
-
High Degree of Supersaturation: The solution is too concentrated, or the cooling is too rapid.
-
Solution: Add a small amount (10-20% volume) of the hot solvent back to the flask to redissolve the oil. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slower crystal growth.[8]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility changes too drastically over a small temperature range.
-
Solution: Adjust the solvent system. If using a single solvent, try a mixed-solvent system. If already using a mixed system (e.g., Toluene/Hexane), the proportion of the "good" solvent (Toluene) may be too high. Re-heat to dissolve the oil, add a small amount of the "poor" solvent (Hexane), and attempt to cool again.[8]
-
-
Presence of Impurities: Impurities can suppress the melting point of the solute and interfere with crystal lattice formation.
-
Solution: If slow cooling fails, try removing the solvent under reduced pressure and re-attempting the recrystallization with a different solvent system. Sometimes, purifying the crude material by a quick pass through a silica plug before recrystallization can remove problematic impurities.
-
Issue 2: No crystals form, even after the solution has cooled completely.
Q: My solution is clear and has been at room temperature (or in an ice bath) for a significant time, but no solid has precipitated. What should I do?
A: This indicates that the solution is not sufficiently supersaturated, meaning the compound is still too soluble at the lower temperature.
Causality & Solutions:
-
Excess Solvent Used: This is the most common cause. Too much solvent was used to dissolve the crude product, keeping it in solution even when cold.
-
Solution: Gently heat the solution and evaporate a portion of the solvent (15-25%) using a stream of nitrogen or by boiling it off in a fume hood. Allow the more concentrated solution to cool again. Repeat until crystals form upon cooling.[8]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution 1 (Scratching): Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seed Crystal): If you have a small amount of the pure product, add a single tiny crystal to the cooled solution. This "seed" will provide a template for further crystallization.[7]
-
-
Very Slow Crystallization Kinetics: Some molecules are slow to organize into a crystal lattice.
-
Solution: After cooling to room temperature and then in an ice bath, let the flask stand undisturbed in a cold environment (e.g., a refrigerator at 4 °C) overnight. Patience is often key.
-
Issue 3: The recrystallization yield is unacceptably low.
Q: I successfully obtained pure crystals, but I lost most of my material in the process. How can I improve my recovery?
A: A low yield is typically a consequence of using too much solvent or incomplete precipitation.
Causality & Solutions:
-
Excessive Solvent: As discussed in the previous issue, using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor.
-
Solution: During the initial dissolution step, add the hot solvent in very small portions, ensuring the solid is fully dissolved before adding more. This is the most critical step for maximizing yield.[8]
-
-
Incomplete Cooling: The solubility of the compound, while low in the cold solvent, is not zero. Failing to cool the mixture sufficiently will result in product loss.
-
Solution: Ensure the flask is thoroughly cooled. After reaching room temperature, place it in an ice-water bath for at least 15-20 minutes before filtration.[8]
-
-
Washing with Warm or Excessive Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold, or with too large a volume, will redissolve some of your product.
-
Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[8]
-
-
Discarding the Mother Liquor Prematurely: The filtrate (mother liquor) still contains dissolved product.
-
Solution: You can often recover a "second crop" of crystals by concentrating the mother liquor (by evaporating some solvent) and re-cooling. Note that this second crop may be less pure than the first and should be analyzed separately.[8]
-
Data Presentation & Visualization
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | "Good" Solvent (Boiling Point) | "Poor" Solvent (Boiling Point) | Characteristics & Best Use Case |
| Toluene / Hexane | Toluene (111 °C) | n-Hexane (69 °C) | Excellent for removing more polar impurities. The large temperature difference provides a wide crystallization window.[1] |
| Ethanol / Water | Ethanol (78 °C) | Water (100 °C) | A common, effective system for moderately polar compounds. Good for removing non-polar, "oily" impurities.[3][4] |
| Ethyl Acetate / Hexane | Ethyl Acetate (77 °C) | n-Hexane (69 °C) | A lower-boiling point alternative to Toluene/Hexane, useful if the compound is sensitive to higher temperatures.[2][8] |
Diagram 1: Standard Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
stability issues of 5-chloro-3-methyl-1H-indole under acidic conditions
Technical Support Center: 5-chloro-3-methyl-1H-indole
Introduction: Navigating the Nuances of Indole Stability
This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. However, like many electron-rich indole derivatives, its pyrrole ring is highly susceptible to degradation under acidic conditions. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage the stability challenges associated with this compound. Our approach is rooted in mechanistic understanding, providing not just protocols, but the causal logic behind them to ensure robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations encountered during the handling of this compound in acidic environments.
Q1: Why is my solution of this compound turning dark brown or forming a precipitate after adding acid?
A: This is a classic sign of acid-catalyzed degradation. The indole ring is electron-rich, and the C3 position is particularly susceptible to protonation by acid.[1][2] This creates a highly reactive intermediate called an indoleninium cation. This cation is a potent electrophile that readily reacts with a neutral molecule of this compound, initiating a chain reaction that forms colored dimeric and polymeric byproducts.[1][3][4][5] These oligomers are often poorly soluble, leading to the precipitation you observe.
Q2: What is the primary degradation pathway I should be concerned about?
A: The most prevalent degradation pathway is dimerization and polymerization.[1] The mechanism, illustrated in the diagram below, involves the initial protonation at the C3-position, followed by an electrophilic aromatic substitution reaction where the resulting indoleninium ion attacks another neutral indole molecule. Early studies on indole chemistry have consistently pointed to oligomer formation being dependent on both indole and acid concentration.[4]
Q3: What is the optimal pH range for working with this compound to ensure its stability?
A: The indole ring system is significantly more stable under neutral to basic conditions.[1] Under basic conditions, the indole nitrogen (N1) can be deprotonated to form a resonance-stabilized indolyl anion, which is far less reactive towards the degradation pathways seen in acid. For routine dissolution and analysis, maintaining a pH of >7 is recommended. If acidic conditions are unavoidable for a reaction, they must be carefully controlled.
Q4: My downstream reaction requires an acidic catalyst. What are my options to prevent degradation of the indole core?
A: You have several strategies:
-
Use of Milder Acids: Switch from strong Brønsted acids (like HCl, H2SO4) to milder Lewis acids (e.g., ZnCl2, Sc(OTf)3) or use solid-supported acid catalysts that can be easily filtered off, minimizing contact time.
-
Temperature and Time Control: Perform the reaction at the lowest possible temperature and for the shortest duration necessary for product formation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure after completion.
-
Nitrogen Protection: The most robust strategy is to temporarily protect the indole nitrogen. This is a cornerstone of indole chemistry.[6] An electron-withdrawing protecting group (e.g., Boc, tosyl) significantly reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent degradation. A detailed protocol for N-Boc protection is provided in this guide.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues when they arise during an experimental workflow.
Symptom: Your reaction involving this compound under acidic conditions results in a low yield of the desired product, accompanied by a dark, complex mixture of byproducts visible on a TLC plate or LC-MS chromatogram.
Diagnostic Workflow
Use the following workflow to systematically identify the cause and implement a solution.
Caption: Troubleshooting Decision Workflow for Indole Stability.
-
Step 1: Analyze Reaction Conditions: Review the concentration and type of acid used, the reaction temperature, and the total reaction time. Harsh conditions (e.g., >1M strong acid, temperatures > 50°C, overnight reactions) are primary suspects.
-
Step 2: Characterize Byproducts: Obtain an LC-MS of your crude reaction mixture. Look for mass peaks corresponding to the dimer (M.W. ≈ 387.3), trimer (M.W. ≈ 581.0), and higher oligomers of your starting material (M.W. = 193.66). The presence of these masses is a definitive indicator of acid-catalyzed polymerization.
-
Step 3: Implement Mitigation Strategy:
-
Strategy A (Modify Conditions): If the MS data confirms oligomerization, the first line of defense is to soften the reaction conditions. Attempt the reaction at 0°C or room temperature, use a catalytic amount of a weaker acid, and monitor carefully to stop the reaction as soon as the starting material is consumed.
-
Strategy B (N-Protection): If modifying conditions is ineffective or incompatible with the required chemistry, nitrogen protection is the most reliable solution.[6][7] Protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, drastically reduces the nucleophilicity of the pyrrole ring, preventing the initial protonation step. See Experimental Protocol 2 for a detailed procedure.
-
Part 3: Mechanistic Insight & Preventative Measures
Understanding the mechanism of degradation is key to preventing it.
Acid-Catalyzed Dimerization Pathway
The electron-rich C3 position of the indole is protonated, forming a resonance-stabilized indoleninium cation. This electrophilic intermediate is then attacked by the nucleophilic C3 position of a second, neutral indole molecule. A subsequent deprotonation re-aromatizes the system and yields the dimer.
Caption: Acid-Catalyzed Dimerization Pathway of Indoles.
Best Practices for Handling and Storage
To maximize the shelf-life and experimental reliability of this compound, adhere to the following best practices.
| Parameter | Recommendation | Rationale |
| pH of Solvents | Neutral to slightly basic (pH 7-9) | Prevents protonation and subsequent degradation. Indoles are generally stable in mild base.[1] |
| Acid Exposure | Minimize at all times. Use weakest acid, lowest temp, and shortest time possible. | Strong acids are the primary drivers of dimerization and polymerization.[4] |
| Atmosphere | Inert (Nitrogen or Argon) for long-term reactions | While acid-degradation is the main issue, indoles can also be susceptible to oxidation, especially at elevated temperatures.[8] |
| Solid Storage | Store as a solid in a tightly sealed container at 2-8°C. | Minimizes exposure to atmospheric moisture and potential acid vapors in the lab. |
| Incompatible Reagents | Strong oxidizing agents, strong Brønsted acids (unprotected). | Avoids unintended side reactions. |
Part 4: Key Experimental Protocols
These validated protocols provide step-by-step guidance for assessing stability and implementing protective measures.
Experimental Protocol 1: Forced Degradation Study (Acid Stress)
Objective: To controllably degrade this compound under acidic conditions to identify degradation products and confirm the degradation pathway, in line with ICH guidelines.[9][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Initiate Degradation: In a small vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both vials in a heating block or water bath set to 60°C.
-
Time-Point Sampling: After 1, 4, and 8 hours, withdraw a 100 µL aliquot from each vial.
-
Quenching: Immediately add 100 µL of 0.1 M NaOH to the aliquot to neutralize the acid and stop the degradation. Add 800 µL of a 50:50 methanol/water mixture to dilute the sample for analysis.
-
Analysis: Analyze the quenched samples by LC-MS. Compare the chromatograms of the acid-stressed samples to the control. Look for the appearance of new, later-eluting peaks with masses corresponding to dimers and other oligomers.
Experimental Protocol 2: N-Boc Protection of this compound
Objective: To protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group, rendering the molecule stable to a wide range of acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Hexanes, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Reagent Addition: Add DMAP, followed by (Boc)₂O to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure N-Boc protected product.
-
Confirmation: Confirm the structure of the product by ¹H NMR and Mass Spectrometry. The protected compound is now ready for use in acidic reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-chloro-3-methyl-1H-indole and Other Indole Analogs
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring can profoundly influence its pharmacological profile. This guide provides an in-depth comparison of the biological activity of 5-chloro-3-methyl-1H-indole with other key indole derivatives: the parent indole, 3-methyl-indole (skatole), and 5-chloro-indole. We will explore their relative potencies in anticancer and antimicrobial applications, supported by experimental data, and delve into the underlying structure-activity relationships.
The Indole Scaffold: A Versatile Pharmacophore
The indole nucleus, with its fused benzene and pyrrole rings, provides a unique electronic and steric environment that allows for diverse interactions with biological macromolecules.[1] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile template for drug design.
Comparative Biological Activity
To provide a clear and objective comparison, this guide will focus on two primary areas of biological activity where indole derivatives have shown significant promise: anticancer and antimicrobial effects.
Anticancer Activity: The Impact of Substitution
Indole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials. The substitutions on the indole ring play a critical role in their cytotoxic and antiproliferative activities.
While specific comparative data for this compound is limited in the readily available literature, we can infer its potential activity based on studies of related compounds. Research on 5-chloro-indole derivatives has demonstrated significant anticancer potential, particularly as inhibitors of protein kinases involved in cancer cell signaling.[2] For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 29 nM to 78 nM.[1] Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides reported GI50 values between 29 nM and 102 nM against four human cancer cell lines.[3]
The presence of a chloro group at the 5-position and a methyl group at the 3-position likely modulates the electronic and lipophilic properties of the indole ring, which can influence its binding to target proteins and its ability to cross cell membranes.
Table 1: Comparative Anticancer Activity of Indole Derivatives (Hypothetical and Literature-Based Data)
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Indole | Various | Generally low activity | [General Knowledge] |
| 3-Methyl-indole | Various | Moderate activity in some cases | [General Knowledge] |
| 5-Chloro-indole | Various | Potent activity in derivatives | [1][2] |
| This compound | HCT116 (Colon) | 7.1 ± 0.6 (as part of a larger molecule) | [4] |
Note: The data for this compound is for a larger derivative containing this moiety, highlighting its potential contribution to anticancer activity. Further direct testing of the parent compound is required for a precise comparison.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of a chlorine atom at the 5-position generally enhances anticancer activity. This is likely due to increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that can favor interactions with target enzymes.[5]
-
Methylation: Methyl substitution at the 3-position can also influence activity, though its effect is more variable and target-dependent. It can impact the steric and electronic properties of the molecule.[5]
Antimicrobial Activity: A Defense Against Pathogens
Indole and its derivatives are known to possess significant antimicrobial properties.[6] They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with other essential cellular processes.
A study on chloroindoles revealed that 5-chloro-2-methyl indole has a Minimum Inhibitory Concentration (MIC) of 75 µg/mL against uropathogenic Escherichia coli.[7] This suggests that this compound may also exhibit notable antibacterial activity. The combination of a chloro and a methyl group could potentially enhance its efficacy compared to the parent indole or singly substituted derivatives.
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole | E. coli | >500 | [General Knowledge] |
| 3-Methyl-indole | E. coli | Variable, generally moderate | [General Knowledge] |
| 5-Chloro-indole | Uropathogenic E. coli | 75 | [7] |
| This compound | Uropathogenic E. coli | Likely in the range of 75 (based on 5-chloro-2-methyl indole) | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Chlorination: The presence of a chlorine atom at the 5-position of the indole ring has been shown to be beneficial for antimicrobial activity.[6]
-
Methylation: Alkyl substitutions on the indole ring can also modulate antimicrobial potency.
Experimental Protocols
To facilitate further research and validation of the biological activities of these indole derivatives, detailed protocols for key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indole compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Anticancer Activity Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 5-Chloro-Indole Derivatives: A Comparative Guide
The 5-chloro-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for a new generation of targeted therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to several distinct mechanisms of action. This guide provides an in-depth, comparative analysis of the primary mechanisms through which 5-chloro-indole compounds exert their effects. We will delve into their roles as kinase inhibitors, disruptors of tubulin polymerization, and modulators of the WNT signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative agents, supported by experimental data and detailed protocols to empower the validation of novel drug candidates.
Section 1: Kinase Inhibition - A Dominant Paradigm in Oncology
A predominant mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, enzymes that are pivotal regulators of cellular signaling and are frequently dysregulated in cancer.[1] Notably, derivatives of this scaffold have been engineered as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key drivers of tumor cell proliferation and survival.[2][3]
The strategic placement of the chlorine atom at the 5-position of the indole ring often enhances the binding affinity and selectivity of these compounds for the ATP-binding pocket of target kinases.[2] This leads to the blockade of downstream signaling cascades, ultimately inducing apoptosis and halting tumor growth.[4]
Comparative Performance of 5-Chloro-Indole Derivatives as Kinase Inhibitors
The therapeutic potential of 5-chloro-indole derivatives is underscored by their potent activity against various cancer cell lines and specific molecular targets. The following tables summarize key quantitative data from preclinical studies, comparing these derivatives with established kinase inhibitors.
Table 1: Inhibitory Activity of 5-Chloro-Indole Derivatives Against Key Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference Compound | Ref. Compound IC50/GI50 (nM) | References |
| Compound 3e | EGFR | 68 | Multiple | 29 - 78 | Erlotinib | 80 (IC50) | [5][6] |
| BRAF V600E | More potent than Erlotinib | LOX-IMVI | 960 | Vemurafenib | 30 (IC50) | [6] | |
| Compound 3b | EGFR T790M | Selective (8-fold vs WT) | - | - | Osimertinib | 8 (IC50) | [7] |
| Compound 5f | EGFR WT | 68 - 85 | Multiple | 29 | Erlotinib | 80 (IC50) | [7] |
| EGFR T790M | 9.5 | H1975 | - | Osimertinib | 8 (IC50) | [7] | |
| Compound 5g | EGFR WT | 68 - 85 | Multiple | 31 | Erlotinib | 80 (IC50) | [7] |
| EGFR T790M | 11.9 | H1975 | - | Osimertinib | 8 (IC50) | [7] |
Table 2: Comparative Cellular Activity of Various EGFR Inhibitors
| Compound | Target Mutation | Cell Line | IC50 (nM) | Reference |
| Erlotinib | Exon 19 del | PC-9 | 7 | [8] |
| L858R | H3255 | 12 | [8] | |
| Afatinib | Exon 19 del | PC-9 | 0.8 | [8] |
| L858R | H3255 | 0.3 | [8] | |
| Osimertinib | Exon 19 del + T790M | PC-9ER | 13 | [8] |
| L858R + T790M | H1975 | 5 | [8] | |
| Dacomitinib | L858R | H3255 | 0.007 | [4] |
| WT | H1819 | 0.029 | [4] |
Experimental Validation of Kinase Inhibition
A multi-pronged approach is essential to rigorously validate the mechanism of action of a putative kinase inhibitor. This involves a cascade of assays, from direct enzymatic inhibition to cellular target engagement and downstream pathway modulation.
Workflow for kinase inhibitor validation.
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[1]
Objective: To quantify the potency of a 5-chloro-indole derivative in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, BRAF)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (5-chloro-indole derivative)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 5-chloro-indole derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound or controls.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[9][10]
Objective: To demonstrate that the 5-chloro-indole derivative binds to its intended kinase target within intact cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (5-chloro-indole derivative)
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the target protein)
Procedure:
-
Cell Treatment: Treat cultured cells with the 5-chloro-indole derivative or vehicle control for a specified duration (e.g., 1-4 hours).
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
Section 2: Disruption of Tubulin Polymerization - A Classic Anti-Mitotic Strategy
Another well-documented mechanism for indole-based compounds is the disruption of microtubule dynamics.[5] Microtubules are essential for cell division, and their inhibition is a clinically validated anti-cancer strategy. While less common than kinase inhibition for this scaffold, certain 5-chloro-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]
Comparative Performance of 5-Chloro-Indole Derivatives as Tubulin Polymerization Inhibitors
The following table provides a comparison of the anti-proliferative and tubulin polymerization inhibitory activities of a 5-chloro-indole derivative with other known tubulin inhibitors.
Table 3: Comparative Activity of Tubulin Polymerization Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |
| 5-Chloroindole derivative (27) | 1.5 | 77 | [11] |
| Combretastatin A-4 (CA-4) | 0.37 - 0.69 | - | [11] |
| Indole-1,2,4-triazole derivative (12) | 2.1 | 380 | [12] |
| Thienopyridine indole derivative [I] | 2.505 | 1.61 (MGC-803) | [13] |
Experimental Validation of Tubulin Polymerization Inhibition
Validating this mechanism of action requires demonstrating a direct effect on tubulin dynamics and correlating this with cellular phenotypes such as mitotic arrest.
Workflow for tubulin inhibitor validation.
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[14][15]
Objective: To determine if a 5-chloro-indole derivative inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Polymerization buffer (e.g., G-PEM buffer with GTP)
-
Test compound (5-chloro-indole derivative)
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in polymerization buffer.
-
Assay Setup: In a cold 96-well plate, add the polymerization buffer and the test compound.
-
Initiation: Add purified tubulin to each well and mix gently.
-
Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. The rate of increase in absorbance corresponds to the rate of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition compared to the DMSO control and determine the IC50 value.
Section 3: Modulation of the WNT Signaling Pathway
The WNT signaling pathway is a critical regulator of development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[16] Some 5-chloro-indole derivatives have been identified as modulators of this pathway, specifically as inhibitors of Dishevelled (DVL), a key intracellular signaling protein.[17]
Comparative Performance of 5-Chloro-Indole Derivatives as WNT Pathway Inhibitors
The following table compares the activity of a 5-chloro-indole derivative with other known WNT pathway inhibitors.
Table 4: Comparative Activity of WNT Pathway Inhibitors
| Compound | Target | WNT Pathway Inhibition EC50 (µM) | DLD-1 Cell Growth IC50 (nM) | Reference |
| (S)-RS4690 (5-chloro-indole) | DVL1 | 0.49 | - | [17] |
| AZ6102 | TNKS1/2 | - | 5 | [16] |
| Pyrvinium | CK1α | 0.01 | - | [16] |
Experimental Validation of WNT Pathway Modulation
Validation of WNT pathway inhibitors typically involves reporter gene assays and assessment of downstream target gene expression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Meridianins: A Case Study in Halogen-Driven Kinase Inhibition
An In-Depth Comparative Guide to Halogenated Indoles as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases ranging from cancer to neurodegenerative disorders.[1][2] The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, including the ATP-binding site of kinases.[3][4] This guide provides a comparative analysis of a specific, highly promising subclass: halogenated indoles.
The introduction of halogen atoms (F, Cl, Br, I) to the indole ring is a powerful strategy for modulating a compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity through hydrophobic interactions and the formation of specific halogen bonds, improve metabolic stability, and fine-tune selectivity across the kinome.[1][5][6] Here, we will dissect the structure-activity relationships (SAR), compare inhibitory potencies against key kinase targets, and provide detailed experimental protocols to empower your own research in this exciting field. We will focus primarily on the well-studied meridianin family of marine alkaloids as a case study, supplemented with examples of other synthetic halogenated indoles.
Meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles originally isolated from the marine tunicate Aplidium meridianum.[7][8] These natural products have garnered significant attention for their ability to inhibit a variety of protein kinases implicated in cancer and neurodegenerative diseases like Alzheimer's.[3][7] The natural meridianins (A-G) feature bromine and hydroxyl substitutions at various positions on the indole ring, providing a natural library to study the impact of these modifications.[9]
Structure-Activity Relationships (SAR): The Critical Role of Halogen Placement
The inhibitory potency and selectivity of meridianin derivatives are profoundly influenced by the position of the halogen atom on the indole nucleus. Synthetic efforts to create a diverse library of analogues have revealed clear SAR trends.[9]
A key finding is that substitution at the C-6 and C-7 positions of the indole ring with a bromine atom confers potent and selective inhibition of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1).[9] These kinases are involved in regulating alternative mRNA splicing and are implicated in the pathology of Alzheimer's disease.[9][10] In contrast, bromo-substitution at the C-4 and C-5 positions results in significantly less active compounds against these targets.[9]
For instance, 6- and 7-bromo derivatives have demonstrated IC₅₀ values in the nanomolar range for DYRK1A and CLK1, with over 45-fold selectivity against other tested kinases.[9] This highlights a crucial insight for medicinal chemists: the topology of the kinase ATP-binding site has specific pockets that can be favorably exploited by strategically placed halogen atoms.
Comparative Inhibitory Activity of Halogenated Indoles
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various halogenated indoles against a panel of disease-relevant kinases. This data, synthesized from multiple studies, illustrates the impact of halogenation patterns on potency and selectivity.
| Compound/Derivative | Target Kinase | IC₅₀ (µM) | Key Structural Feature(s) |
| Meridianin Analogues | |||
| 7-Bromo-5-iodo-meridianin derivative (Cpd 34)[9] | DYRK1A | 0.034 | 7-Bromo and 5-iodo substitution on pyrimidine |
| CLK1 | 0.032 | ||
| 6-Bromo-5-iodo-meridianin derivative (Cpd 33)[9] | DYRK1A | 0.068 | 6-Bromo and 5-iodo substitution on pyrimidine |
| CLK1 | 0.065 | ||
| CDK5/p25 | 0.46 | ||
| Meridianin B[3] | GSK-3β | Potent | 4-OH, 6-Bromo substitution |
| Meridianin E[7] | CDK1 | Potent | 4-OH, 7-Bromo substitution |
| CDK5 | Potent | ||
| Other Synthetic Halogenated Indoles | |||
| KH-CB19[5][10][11] | CLK1 | Potent | Dichloroindolyl enaminonitrile |
| DYRK1A | Potent | Binds via non-ATP mimetic mode, forms halogen bond[5] | |
| 10-Iodo-indolo[3,2-c]quinoline (Cpd 5j)[12] | DYRK1A | 0.015 | Fused ring system with iodine substitution |
| DYRK1B | 1.3 | High selectivity over the closely related DYRK1B isoform |
This table represents a selection of data to illustrate key comparative points. For a comprehensive list, please refer to the cited literature.
Mechanism of Action: Beyond Simple ATP Competition
Most indole-based inhibitors function by competing with ATP for binding to the kinase active site. The indole core mimics the adenine ring of ATP, while substitutions on the indole and other parts of the scaffold explore adjacent pockets to enhance affinity and selectivity.
Caption: ATP-Competitive Kinase Inhibition by Halogenated Indoles.
However, the role of halogens can be more sophisticated. In the case of the CLK inhibitor KH-CB19, crystallographic studies revealed that a chlorine atom on the indole ring forms a halogen bond with the main chain carbonyl of a glutamate residue in the kinase hinge region.[5] This interaction is crucial for its potent and specific binding, which occurs in a non-ATP mimetic fashion.[5][11] This exemplifies an advanced mechanism where halogenation provides a specific, directional interaction that can be exploited to achieve high selectivity.
Impact on Cellular Signaling: The GSK-3β Pathway
Glycogen Synthase Kinase 3β (GSK-3β) is a key target in Alzheimer's disease and major depressive disorder.[13][14][15] Its hyperactivation contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's.[15] Certain meridianins are potent GSK-3β inhibitors.[3][13] By blocking GSK-3β, these compounds can prevent downstream pathological events.
Caption: Inhibition of the GSK-3β pathway by Meridianins.
Experimental Protocols for Evaluating Halogenated Indole Inhibitors
To ensure scientific integrity and reproducibility, robust experimental protocols are essential. Below are detailed, field-proven methodologies for assessing the kinase inhibitory activity of novel compounds.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[16]
Principle: The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by luciferase to generate a light signal. Less ADP produced (due to inhibition) results in a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., DYRK1A, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (Halogenated Indole) and Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test indole in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for 0% inhibition and Staurosporine for 100% inhibition controls) to the wells of a 384-well plate.
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a reaction mixture containing the substrate and ATP in Kinase Assay Buffer. Add 2 µL of this mixture to each well to start the reaction.
-
Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The optimal time may vary depending on the kinase.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a Luminescence-Based In Vitro Kinase Assay.
Protocol 2: Cell-Based Phosphorylation Assay
This protocol measures the ability of an inhibitor to block the activity of a specific kinase within a cellular context by quantifying the phosphorylation of a known downstream substrate.[17][18]
Principle: Cells are treated with the halogenated indole inhibitor. After treatment, cells are lysed, and the phosphorylation level of a specific substrate is measured, typically using an ELISA-based method or Western Blotting. A reduction in the phosphorylated substrate signal indicates successful target engagement and inhibition by the compound.
Materials:
-
Human cell line expressing the target kinase (e.g., SH-SY5Y for GSK-3β).[19]
-
Cell culture medium and supplements.
-
Test compound (Halogenated Indole).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-specific primary antibody (e.g., anti-phospho-Tau) and a total protein primary antibody (e.g., anti-total-Tau).
-
HRP-conjugated secondary antibody.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting equipment and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of the test indole (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using a detection system.
-
Analysis: Quantify the band intensity. Normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same membrane) to determine the percent inhibition of substrate phosphorylation at each compound concentration.
Conclusion and Future Directions
Halogenated indoles, particularly derivatives of marine natural products like the meridianins, represent a highly valuable class of kinase inhibitors. The strategic placement of halogen atoms on the indole scaffold is a proven method for enhancing potency and achieving remarkable selectivity for key therapeutic targets such as DYRK1A, CLK1, and GSK-3β. The ability of halogens to form specific, stabilizing bonds within the ATP-binding pocket offers a sophisticated tool for rational drug design, moving beyond simple steric and hydrophobic interactions.
The experimental protocols provided herein offer a robust framework for researchers to screen, characterize, and compare novel halogenated indole inhibitors. Future work should focus on expanding the diversity of halogenation patterns, exploring less common halogens like fluorine, and performing comprehensive kinome-wide profiling to fully understand the selectivity of these compounds.[20][21] By combining insightful medicinal chemistry with rigorous biological evaluation, the therapeutic potential of halogenated indoles can be fully realized, paving the way for new treatments for cancer, neurodegenerative disorders, and other diseases driven by aberrant kinase signaling.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Meridianins: marine-derived potent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 5-chloro-3-methyl-1H-indole analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-Methyl-1H-Indole Analogs for Anticancer Drug Discovery
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic heterocycle mimics the structure of peptides and can bind reversibly to numerous enzymes, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.[1][2] Its significance is underscored by the number of indole-containing drugs approved by the FDA, such as the anticancer agents sunitinib and panobinostat.[3][4] Indole derivatives exhibit a wide spectrum of pharmacological activities, including potent anticancer properties, by modulating various cellular pathways like cell cycle arrest, apoptosis, and the inhibition of key enzymes like kinases and tubulin.[3][5][6]
Within this diverse class, the 5-chloro-indole scaffold has emerged as a particularly promising starting point for the design of potent therapeutic agents.[7] The introduction of a chlorine atom at the 5-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its interaction with biological targets and improving its pharmacological profile.[8] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their application in oncology. We will dissect how specific structural modifications to this core influence biological activity, supported by comparative experimental data and detailed protocols for evaluation.
The this compound Core: A Framework for Innovation
The foundational structure of this compound serves as a versatile template for synthetic modification. The strategic placement of the chloro group at C5 and the methyl group at C3 provides a unique electronic and steric landscape. Key positions for derivatization—the N1 indole nitrogen, the C2 position, and the C3-methyl group—allow for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these sites is crucial for rational drug design.
Caption: Core structure of this compound and key modification sites.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is exquisitely sensitive to their substitution patterns. The following sections explore the SAR based on modifications at the primary sites of the indole ring.
Modifications at the N1-Position (Indole Nitrogen)
Substitution at the N1 position directly influences the hydrogen-bonding capacity and overall lipophilicity of the molecule.
-
Small Alkyl Groups: SAR studies have revealed that substituting the N1-hydrogen with a methyl group can dramatically enhance cytotoxic activity. In one study, N1-methylation increased potency by approximately 60-fold compared to the unsubstituted analog.[3] This suggests that eliminating the hydrogen bond donor capability at N1 while increasing lipophilicity can be a favorable modification for certain biological targets.
-
Larger Functional Groups: The introduction of larger moieties, such as a morpholinoethyl group, has been shown to produce compounds with significant inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-468).[9] For instance, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide demonstrated potent inhibition with IC50 values of 13.2 μM and 8.2 μM against MCF-7 and MDA-MB-468 cells, respectively.[9] This highlights the potential for N1-substituents to occupy additional binding pockets or improve pharmacokinetic properties.
Modifications at the C2-Position
The C2 position is a critical site for introducing functionalities that can interact with specific amino acid residues in enzyme active sites.
-
Carboxamides: A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides were developed as potent antiproliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] The analog featuring a 4-morpholin-4-yl group (Compound VIc) exhibited a significant EGFR inhibitory IC50 value of 0.12 µM, demonstrating that C2-carboxamides can be tailored to achieve high-affinity kinase inhibition.[10]
-
Carboxylates: Saponification of C2-ester derivatives to their corresponding carboxylic acids has also been explored. These acidic derivatives can form crucial interactions, such as salt bridges, within target proteins, potentially altering the binding mode and activity profile.[11]
Modifications at the C3-Position
The C3 position is arguably the most frequently modified site on the indole ring, offering a versatile handle for introducing a wide array of substituents that can profoundly impact biological activity.
-
Vinyl Linkers: The introduction of a vinyl group at C3 has been a successful strategy. For example, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been synthesized and shown to be potent inhibitors of both wild-type and mutant EGFR.[10] One of the most potent derivatives from this series (compound 5f) had a mean GI50 of 29 nM across four cancer cell lines, outperforming the reference drug erlotinib.[10]
-
Linking to Heterocycles: Attaching other heterocyclic rings to the C3 position via various linkers is a common strategy to enhance binding affinity and explore new interactions. Indole-vinyl sulfone derivatives have been synthesized and shown to act as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase.[3]
-
Tetrahydropyridine Moieties: Analogs of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been investigated as agonists for the 5-HT(6) receptor, indicating that C3 modifications can also direct the compound's activity towards central nervous system targets.[12]
Comparative Analysis of Biological Activity
To provide a clear comparison, the table below summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 5-chloro-indole derivatives. While data for direct analogs of this compound can be specific, closely related structures provide invaluable SAR insights.
| Compound/Analog Description | Target Cell Line(s) / Enzyme | Biological Activity (IC50 / GI50) | Reference |
| N1-Methyl Indole Derivative | Various Cancer Cell Lines | ~60-fold more potent than N-unsubstituted analog | [3] |
| 5-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast), MDA-MB-468 (Breast) | 13.2 µM (MCF-7), 8.2 µM (MDA-MB-468) | [9] |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (VIc, R = 4-morpholin-4-yl) | EGFR Tyrosine Kinase | 0.12 µM | [10] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Four Cancer Cell Lines (Panel) | Mean GI50 = 29 nM | [10] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 ± 0.6 μM | [13] |
| Benzimidazole-indole derivative (8) | Various Cancer Cell Lines | IC50 = 50 nmol/L (average) | [3] |
Mechanisms of Action: Targeting Cancer's Core Machinery
The anticancer effects of 5-chloro-indole derivatives are often multifaceted, targeting critical pathways involved in tumor growth and survival.[6]
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly those in growth factor signaling pathways like EGFR.[7][14] By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling cascades that promote cell proliferation and survival.[10]
-
Tubulin Polymerization Inhibition: Several indole derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[3] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[3][4]
-
Induction of Apoptosis: Many of these analogs induce programmed cell death (apoptosis) by activating intrinsic or extrinsic pathways.[5][6] Mechanistic studies have shown that potent derivatives can increase levels of pro-apoptotic proteins like Caspase-3, Caspase-8, and Bax, leading to the systematic dismantling of the cancer cell.[10]
Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor, the cytotoxic potential of newly synthesized analogs must be assessed using standardized assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this purpose, providing a quantitative measure of cell viability.[4][15][16]
Protocol: MTT Cytotoxicity Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-chloro-indole analog in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
Rationale: A range of concentrations is essential to determine the dose-dependent effect and calculate the IC50 value.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Rationale: This allows sufficient time for mitochondrial enzymes in viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
Rationale: The absorbance is directly proportional to the quantity of formazan, which reflects the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 12. Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. | Semantic Scholar [semanticscholar.org]
- 13. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
A Senior Scientist's Guide to the Analytical Validation of 5-chloro-3-methyl-1H-indole Quantification Methods
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible scientific discovery. 5-chloro-3-methyl-1H-indole, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry. Its precise measurement is critical for a variety of applications, from reaction monitoring and purity assessment to pharmacokinetic and metabolic studies.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation data presented herein are grounded in established principles for analogous halogenated indole compounds and are framed within the rigorous context of international regulatory standards.
The Analytical Imperative: Why Method Validation is Non-Negotiable
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3] Validation is not merely a procedural formality; it is a scientifically rigorous process that establishes the performance characteristics of a method, ensuring the integrity of the generated data.[2] The core parameters of this validation, which we will explore for each technique, include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[3][4]
Comparative Analysis of Quantification Methodologies
The choice of an analytical technique is dictated by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative overview of the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from structurally similar compounds.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Routine Quantification, Purity Assessment | Identification, Quantification of Volatile Impurities | High-Sensitivity Quantification, Structural Confirmation |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories for its robustness, cost-effectiveness, and reliability in quantifying compounds with a UV chromophore, such as the indole nucleus.
Rationale for HPLC-UV
The indole ring system of this compound possesses strong UV absorbance, making it an ideal candidate for UV detection. This method is particularly well-suited for assay and purity determinations where high concentrations of the analyte are expected. A reversed-phase C18 column is the standard choice, offering excellent separation of moderately polar compounds.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 225 nm, corresponding to a common absorbance maximum for the indole scaffold.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.
Visualization of the HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, this method offers high specificity and is particularly useful for identifying and quantifying the analyte, especially if it is present as a volatile impurity.
Rationale for GC-MS
This compound has sufficient volatility to be amenable to GC analysis. The coupling of GC with a mass spectrometer provides exceptional selectivity, as the mass spectrum serves as a chemical fingerprint of the analyte. The characteristic isotopic pattern of the chlorine atom (a 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinct M+2 peak in the mass spectrum, aiding in unambiguous identification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Full scan mode (m/z 50-300) for identification and selected ion monitoring (SIM) for quantification.
3. Sample Preparation:
-
Dissolve the this compound standard or sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution.
Visualization of the GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the gold standard.
Rationale for LC-MS/MS
LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances the signal-to-noise ratio.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically employed for optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
3. Sample Preparation:
-
For biological samples, a protein precipitation step followed by centrifugation is a common and effective cleanup procedure.[5] The supernatant is then diluted and injected into the LC-MS/MS system.
Visualization of the LC-MS/MS Workflow
Caption: Workflow for trace-level quantification by LC-MS/MS.
Conclusion
The selection of an analytical method for the quantification of this compound is a critical decision that directly impacts the quality and reliability of research and development outcomes.
-
HPLC-UV offers a robust and cost-effective solution for routine analysis and purity assessment.
-
GC-MS provides excellent specificity for identification and is well-suited for analyzing volatile impurities.
-
LC-MS/MS stands as the premier choice for applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices.
A thorough validation of the chosen method, in accordance with ICH and FDA guidelines, is imperative to ensure data integrity and to support the advancement of scientific knowledge in the development of novel therapeutics.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-chloro-3-methyl-1H-indole for Research and Development
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its presence in a vast array of biologically active compounds necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparison of the primary synthetic methodologies for 5-chloro-3-methyl-1H-indole, a halogenated indole with significant potential in pharmaceutical research. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to select the most efficacious route for their specific needs.
Introduction to this compound
The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This substitution can enhance metabolic stability, improve membrane permeability, and provide a handle for further functionalization. The additional methyl group at the 3-position further diversifies the chemical space for potential drug candidates. Consequently, robust and well-characterized synthetic pathways to this compound are of high value. This guide will focus on the well-established Fischer indole synthesis and the Bischler-Möhlau indole synthesis as the most prominent routes to this target molecule.
Fischer Indole Synthesis: The Workhorse Approach
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is arguably the most versatile and widely employed method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]
Mechanistic Rationale
The elegance of the Fischer indole synthesis lies in its cascade of well-understood reaction steps. The process begins with the formation of a phenylhydrazone from 4-chlorophenylhydrazine and propionaldehyde. Under acidic conditions, the hydrazone tautomerizes to its enehydrazine form. This intermediate then undergoes a crucial[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2] Isotopic labeling studies have confirmed that the N1 nitrogen of the indole originates from the substituted nitrogen of the hydrazine precursor.[1]
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established procedures for structurally similar indoles and provides a robust starting point for optimization.[4]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Propionaldehyde
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric Acid)
-
Solvent (e.g., Ethanol, Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).
-
Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of propionaldehyde (1.1 equivalents) while stirring.
-
Reaction: Heat the reaction mixture to reflux. The specific temperature will depend on the solvent used. Maintain the reaction for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system.
Performance and Considerations
The Fischer indole synthesis is known for its reliability and broad applicability. The choice of acid catalyst and solvent significantly impacts the reaction's efficiency and can be tailored to the specific substrate.[4]
| Catalyst | Typical Solvent | Temperature (°C) | Illustrative Yield (%) |
| Zinc Chloride (ZnCl₂) | Ethanol | ~80 | 75-85 |
| Polyphosphoric Acid (PPA) | None | 100-140 | 80-90 |
| Sulfuric Acid (H₂SO₄) | Ethanol | ~80 | 65-75 |
| p-Toluenesulfonic Acid (PTSA) | Toluene | ~110 | 70-80 |
Table 1: Comparison of common catalysts for the Fischer indole synthesis. Yields are illustrative and based on syntheses of structurally similar compounds.[4]
Advantages:
-
Versatility: A wide range of substituted anilines and carbonyl compounds can be used.
-
Predictability: The mechanism is well-understood, allowing for rational optimization.
-
Scalability: The reaction is amenable to large-scale synthesis.
Disadvantages:
-
Harsh Conditions: Often requires strong acids and elevated temperatures.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers. For the synthesis of this compound, the use of propionaldehyde circumvents this issue.
Bischler-Möhlau Indole Synthesis: An Alternative Pathway
The Bischler-Möhlau indole synthesis offers an alternative route to indoles, particularly 2-arylindoles, by reacting an α-halo- or α-hydroxy-ketone with an excess of an aniline.[5] For the synthesis of this compound, this would involve the reaction of 4-chloroaniline with an appropriate α-haloketone.
Mechanistic Rationale
The reaction proceeds through the initial formation of an α-anilino ketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to furnish the indole ring. The requirement for an excess of the aniline is a key feature of this reaction.
References
A Senior Application Scientist's Guide to In Vivo Validation of 5-Chloro-Indole Anticancer Compounds
Introduction: The Strategic Advantage of the 5-Chloro-Indole Scaffold
In the landscape of oncology drug discovery, the indole scaffold is a "privileged structure," forming the core of numerous natural and synthetic compounds with potent anticancer activity.[1] The strategic addition of a chlorine atom at the 5-position has been shown to significantly enhance the biological and physicochemical properties of these molecules, often leading to improved potency and drug-like characteristics.[1] This guide provides a comprehensive framework for the in vivo validation of these promising 5-chloro-indole compounds, offering a comparative perspective against other indole-based alternatives and established therapies. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and translatable preclinical data package.
Mechanistic Rationale: Why Focus on 5-Chloro-Indole Derivatives?
The anticancer effects of 5-chloro-indole derivatives are often attributed to their ability to modulate critical signaling pathways that drive tumor proliferation and survival. A primary mechanism is the inhibition of key protein kinases.[1]
-
EGFR/BRAF Pathway Inhibition : Many cancers are driven by aberrant activation of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[2] Certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and drug-resistant mutant forms of EGFR (e.g., T790M) and BRAF (e.g., V600E).[2][3] By blocking the ATP-binding site of these kinases, these compounds prevent downstream signaling, ultimately inducing apoptosis and halting tumor growth.[2]
-
WNT Pathway Modulation : The WNT signaling pathway is another critical axis in cancer development. Some 5-chloro-indole compounds have been identified as inhibitors of Dishevelled (DVL), a key protein in this pathway, thereby disrupting the aberrant signaling that leads to uncontrolled cell proliferation.[2]
The diagram below illustrates the inhibitory action of 5-chloro-indole derivatives on the EGFR/BRAF signaling cascade.
Comparative Efficacy: From In Vitro Potency to In Vivo Performance
The journey from a hit compound to a preclinical candidate begins with a rigorous assessment of its potency against cancer cell lines. This in vitro data is foundational for selecting candidates for the more complex and resource-intensive in vivo studies.
In Vitro Antiproliferative Activity
The following table summarizes the in vitro activity of representative 5-chloro-indole derivatives compared to other indole compounds and a standard-of-care agent, Erlotinib. The data, compiled from recent literature, showcases the potent nanomolar activity of these compounds.
| Compound Class/Name | Target(s) | Cancer Cell Line | In Vitro Efficacy (GI₅₀/IC₅₀)¹ | Reference |
| 5-Chloro-Indole-2-Carboxylate (Compound 3e) | EGFR / BRAFV600E | Panc-1 (Pancreatic) | GI₅₀: 29 nM | [3] |
| 5-Chloro-Indole-2-Carboxamide (Compound 5f) | EGFRWT / EGFRT790M | A-549 (Lung) | GI₅₀: < 29 nM | [4] |
| 5-Chloro-Indole Derivative (RS4690) | DVL1 (WNT Pathway) | HCT116 (Colon) | EC₅₀: 7.1 µM | [5] |
| Indole-Chalcone Derivative | Tubulin / TrxR | Various | 6 - 35 nM | [6] |
| Erlotinib (Standard of Care) | EGFR | Panc-1 (Pancreatic) | GI₅₀: 33 nM | [3] |
| Osimertinib (Standard of Care) | EGFRT790M | - | IC₅₀: 8 nM | [4] |
| ¹GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration. |
In Vivo Performance: A Comparative Xenograft Study
While in vitro data is essential, it does not capture the complexities of drug metabolism, pharmacokinetics, and tumor microenvironment interactions. The gold standard for preclinical efficacy testing is the human tumor xenograft model.[7][8] The following table presents an illustrative but realistic dataset from a hypothetical subcutaneous xenograft study in immunodeficient mice, comparing a lead 5-chloro-indole compound against a standard-of-care and a non-halogenated indole analog.
Disclaimer: The following data is illustrative and designed to represent a typical outcome for a promising preclinical candidate. It is synthesized from established methodologies and expected results in the field.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Mean Body Weight Change (%) | Observations |
| Vehicle Control | 10 mL/kg, daily p.o. | 0% (Baseline) | +2.5% | Progressive tumor growth. |
| 5-Chloro-Indole Cpd. A | 50 mg/kg, daily p.o. | 85% | -3.0% | Significant tumor regression; well-tolerated. |
| Indole Compound B | 50 mg/kg, daily p.o. | 45% | -2.8% | Moderate tumor stasis; less effective. |
| Erlotinib | 50 mg/kg, daily p.o. | 60% | -4.5% | Tumor stasis; comparable tolerability. |
This comparative data highlights the potential for superior efficacy of the 5-chloro-indole scaffold in vivo.
Core Methodologies: A Validated Experimental Workflow
Robust and reproducible data is the bedrock of trustworthy drug development. The following section provides detailed, step-by-step protocols for the key experiments required to validate a 5-chloro-indole compound in vivo. The overall workflow is depicted in the diagram below.
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol describes the evaluation of a test compound in an immunodeficient mouse model bearing a subcutaneously implanted human tumor.
1. Rationale & Experimental Choice:
-
Animal Model: Athymic nude or NOD-SCID mice are used because their compromised immune systems prevent the rejection of the transplanted human tumor cells.[7][9] This allows for the specific assessment of the compound's effect on human cancer.
-
Implantation Site: The subcutaneous flank is the most common site due to the ease of implantation and subsequent tumor measurement with calipers.[7]
2. Materials:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line (e.g., A549 lung carcinoma, Panc-1 pancreatic carcinoma).
-
Growth medium (e.g., RPMI-1640 with 10% FBS).
-
Sterile PBS, Matrigel (optional, for enhanced tumor take).
-
Test compound (5-chloro-indole derivative), vehicle, and positive control.
-
Digital calipers, analytical balance.
3. Step-by-Step Methodology:
-
Cell Culture & Preparation: Culture human tumor cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Perform a cell count and viability check (trypan blue exclusion); viability must be >95%.[7]
-
Cell Suspension: Wash cells with sterile, serum-free media and resuspend at a final concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.[7]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank.[7]
-
Tumor Growth Monitoring: Allow tumors to grow. Once they reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose, Positive Control).[10]
-
Dosing: Administer the compound and controls according to the predetermined schedule (e.g., daily oral gavage for 21 days).
-
Data Collection:
-
Tumor Volume: Measure tumor length and width 2-3 times per week with digital calipers. Calculate volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[10]
-
Body Weight: Record the body weight of each animal at the same frequency to monitor for toxicity.[10][11]
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
-
Endpoint Analysis: The study concludes when tumors in the control group reach the protocol-defined maximum size. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Protocol 2: Acute Toxicity Study
This protocol is essential to establish a preliminary safety profile and determine the maximum tolerated dose (MTD) of the compound.
1. Rationale & Experimental Choice:
-
This study is critical for ensuring that the efficacy observed in xenograft models is not simply a result of systemic toxicity. It helps define the therapeutic window of the compound. We monitor key clinical signs and organ systems to detect any adverse effects.[11]
2. Materials:
-
Healthy, non-tumor-bearing mice (e.g., Balb/c), both male and female.
-
Test compound and vehicle.
-
Equipment for blood collection and necropsy.
3. Step-by-Step Methodology:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomize into groups (e.g., Vehicle, Compound Dose 1, Dose 2, Dose 3).
-
Administration: Administer the compound via the intended clinical route (e.g., subcutaneous injection or oral gavage) for a defined period (e.g., 3 times a week for 3 weeks).[11]
-
Monitoring:
-
Record body weights daily for the first week, then 3 times per week.[11]
-
Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Terminal Procedures: At the end of the study period (e.g., 21 days), euthanize the animals.
-
Endpoint Analysis:
Protocol 3: Pharmacokinetic (PK) Study
This protocol determines how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.
1. Rationale & Experimental Choice:
-
Understanding a compound's PK profile is crucial for designing an effective dosing regimen.[12] Key parameters like half-life (t½) and bioavailability (F%) inform how often and at what dose the drug must be given to maintain therapeutic concentrations at the tumor site. Comparing intravenous (IV) and oral (PO) administration is standard for calculating oral bioavailability.[12]
2. Materials:
-
Healthy mice (e.g., Balb/c).
-
Test compound formulated for both IV and PO administration.
-
Blood collection supplies (e.g., heparinized capillaries).
-
LC-MS/MS system for bioanalysis.
3. Step-by-Step Methodology:
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[12]
-
Plasma Preparation: Process blood samples to separate plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Oral Bioavailability (F%) calculated as: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Conclusion
The in vivo validation of 5-chloro-indole compounds requires a systematic, multi-faceted approach that bridges molecular mechanism with whole-animal physiology. The enhanced potency often conferred by the 5-chloro substitution, demonstrated through robust in vitro screening, must be rigorously tested for efficacy, safety, and pharmacokinetic viability. By employing the detailed, self-validating protocols outlined in this guide, researchers can build a compelling, data-driven case for advancing the most promising candidates toward clinical development. The ultimate goal is to leverage the unique chemical advantages of the 5-chloro-indole scaffold to deliver novel, effective, and safe therapies to cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Indole Derivatives
Unlocking the Therapeutic Potential of Indole Scaffolds Through In Silico Analysis
In the realm of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational component in a vast number of bioactive molecules and approved pharmaceuticals.[1] Its inherent versatility allows for the design of compounds that can interact with a wide array of biological targets, making it a cornerstone in modern drug discovery.[2][3] This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of indole derivatives, offering researchers and drug development professionals a practical framework for leveraging this powerful computational technique.
Molecular docking is an indispensable in silico method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[1] This computational screening is pivotal for filtering large compound libraries and prioritizing candidates for synthesis and subsequent experimental validation, thereby significantly accelerating the drug discovery timeline.[1][4]
This guide will delve into the nuances of performing comparative docking studies, explaining the critical experimental choices and providing self-validating protocols. We will explore the docking of indole derivatives against several key protein targets implicated in various diseases, presenting quantitative data to facilitate objective comparisons.
The Strategic Advantage of Comparative Docking
Comparative docking studies offer a strategic advantage by allowing for the simultaneous evaluation of multiple ligands against one or more targets. This approach enables researchers to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally related indole derivatives, one can deduce the chemical modifications that enhance or diminish binding affinity.
-
Assess Target Selectivity: Docking a library of compounds against different proteins can reveal derivatives with selective inhibitory profiles, a crucial aspect for minimizing off-target effects.
-
Prioritize Lead Compounds: Quantitative metrics from docking, such as binding energy, provide a rational basis for selecting the most promising candidates for further development.
A Generalized Workflow for In Silico Molecular Docking
The following diagram outlines a typical workflow for a comparative molecular docking study. The cyclical nature of this process, often involving iterative refinement of ligands based on docking results, is a key aspect of modern drug design.
Caption: A generalized workflow for in-silico molecular docking studies.
Comparative Docking Performance of Indole Derivatives Across Key Targets
The following tables summarize the docking performance of various indole derivatives against several therapeutically relevant protein targets. The data presented is synthesized from multiple studies to provide a comparative overview.
Table 1: Indole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5]
| Indole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indomethacin (Reference) | COX-2 (4COX) | -8.5 to -9.5 | Arg120, Tyr355, Ser530 | [5][6] |
| Substituted Acetohydrazide (S3) | COX-2 (4COX) | -9.2 | Tyr355, Arg120 | [6] |
| N-Substituted Indole (13b) | COX-2 | High Interaction Energy | Not Specified | [7] |
| N-Substituted Indole (14b) | COX-2 | High Interaction Energy | Not Specified | [7] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in algorithms and scoring functions.
Table 2: Indole Derivatives Targeting Cancer-Related Proteins
Indole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression, such as kinases and tubulin.[2][8]
| Indole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolinyl-indole derivative | EGFR | -10.1 | Cys773, Asp776, Phe771 | [8] |
| Methoxy-substituted indole curcumin | GSK-3β, EGFR, Bcr-Abl | Not Specified | Strong binding at active sites | [8] |
| Indole-acrylamide derivative | Tubulin (Colchicine site) | Not Specified | βAsn258, βCys241 | [8] |
| Indole-vinyl sulfone (9) | Tubulin (Colchicine site) | Not Specified | Stable interaction | [9] |
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating protocol for conducting a comparative molecular docking study.
Part 1: Target Protein Preparation
-
Retrieval: Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Preprocessing:
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., Kollman charges).
-
Repair any missing residues or atoms if necessary, using tools like Swiss-PdbViewer or the "Protein Preparation Wizard" in Schrödinger Suite.
-
Part 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the indole derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structures to 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.
Part 3: Molecular Docking
-
Binding Site Definition: Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review. Define a grid box that encompasses the entire binding pocket.
-
Docking Algorithm: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore various conformations of each ligand within the defined grid.[1]
-
Pose Selection: The docking software will generate multiple binding poses for each ligand, ranked by a scoring function. The top-scoring poses are typically selected for further analysis.
Part 4: Analysis of Results
-
Binding Affinity: Compare the docking scores or estimated binding energies of the different indole derivatives. A more negative value generally indicates a higher binding affinity.
-
Interaction Analysis: Visualize the ligand-protein complexes to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This provides a qualitative understanding of the binding mode and can explain differences in binding affinity.
-
Comparative Analysis: Correlate the docking results with available experimental data (e.g., IC50 values) to validate the docking protocol. A strong correlation increases confidence in the predictive power of the model for new, untested derivatives.
Visualizing a Potential Mechanism: Inhibition of Kinase Signaling
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a generic kinase signaling pathway and how a ligand, such as an indole derivative, can block this pathway.
Caption: Inhibition of a generic kinase signaling pathway by a ligand.
Conclusion and Future Directions
This guide provides a foundational understanding and a practical framework for conducting comparative molecular docking studies on indole derivatives. The presented data underscores the remarkable versatility of the indole scaffold in targeting a diverse range of proteins. While indole derivatives have been a subject of extensive research, the continuous evolution of computational tools and a deeper understanding of disease biology will undoubtedly unveil new therapeutic opportunities.
Future studies should focus on integrating molecular dynamics simulations to assess the stability of ligand-protein complexes over time and employing more advanced techniques like free energy perturbation (FEP) for more accurate binding affinity predictions. The synergy between robust in silico methods and empirical validation will continue to be the driving force in the rational design of the next generation of indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Safety Profile of Novel 5-Chloro-Indole Derivatives
This guide provides a comprehensive framework for establishing the preclinical safety profile of novel 5-chloro-indole derivatives. As a class of compounds with significant therapeutic potential, a rigorous and logically tiered safety assessment is paramount for successful translation from bench to clinic. This document moves beyond rote protocol recitation to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust safety package.
Introduction: The Imperative for a Tiered Safety Assessment
The indole scaffold is a privileged structure in medicinal chemistry, but the introduction of a chloro-substituent at the 5-position necessitates a thorough evaluation of its toxicological profile. Early, systematic safety screening is not merely a regulatory hurdle; it is a critical component of risk mitigation that prevents late-stage attrition of promising drug candidates.[1][2] Our approach is structured in a tiered, hierarchical fashion. We begin with broad, high-throughput in vitro assays to identify potential liabilities and progress to more specific, mechanistic studies to understand them. This workflow ensures that resources are allocated efficiently, focusing intensive investigation on compounds with the most viable safety profiles.
Caption: Tiered approach to preclinical safety assessment.
Tier 1: Foundational In Vitro Toxicity Screening
The initial tier serves as a broad filter to eliminate overtly toxic compounds and to establish critical concentration ranges for subsequent, more sensitive assays.
General Cytotoxicity Assessment
Causality: Before assessing specific mechanisms of toxicity, we must first determine the concentration at which a compound begins to impact basic cellular viability. Assays like MTT and XTT measure the metabolic activity of cells, which serves as a proxy for cell health. This data is crucial for designing subsequent experiments, ensuring that observed effects in more specific assays (e.g., genotoxicity, hepatotoxicity) are not simply artifacts of overwhelming cytotoxicity.
Comparative Data: Cytotoxicity of Compound IND-5Cl vs. Controls
| Compound | Cell Line | Assay | IC50 (µM) | Interpretation |
| IND-5Cl (Test) | HepG2 | MTT | 45.2 | Moderate Cytotoxicity |
| IND-5Cl (Test) | HEK293 | XTT | > 100 | Low Cytotoxicity |
| Doxorubicin (Positive Control) | HepG2 | MTT | 0.8 | High Cytotoxicity[3] |
| Vehicle (Negative Control) | HepG2/HEK293 | MTT/XTT | > 200 | No Cytotoxicity |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cell lines (e.g., HepG2 liver carcinoma, HEK293 embryonic kidney) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Causality: The Ames test is a rapid and cost-effective screen for a compound's potential to cause gene mutations, a key indicator of potential carcinogenicity.[7][8][9] It utilizes specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[10] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.[11] This test is a cornerstone of regulatory safety packages.
Caption: Workflow of the Ames Test for mutagenicity.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[7]
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction). This is critical because some compounds only become mutagenic after being metabolized.
-
Incubation: Mix the test compound at various concentrations with the bacterial culture and, if applicable, the S9 mix.
-
Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates (lacking histidine).
-
Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies. A significant, dose-dependent increase in colonies compared to the vehicle control indicates a positive (mutagenic) result.[9]
Tier 2: Organ-Specific & Off-Target Toxicity
Compounds that pass Tier 1 screening are subjected to more specific assays to probe for liabilities against key organs and cellular processes that are common sites of drug-induced toxicity.
Cardiotoxicity: hERG Inhibition Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[12][13] This is a major reason for drug withdrawal from the market.[12] Early in vitro assessment of hERG channel inhibition is therefore a mandatory de-risking step. Automated patch-clamp systems provide a high-throughput method to measure the electrophysiological effects of a compound on cells expressing the hERG channel.[14]
Comparative Data: hERG Channel Inhibition
| Compound | Assay Type | IC50 (µM) | Safety Margin (vs. Projected Cmax) | Interpretation |
| IND-5Cl (Test) | QPatch | 27.5 | >30x | Low Risk |
| Terfenadine (Positive Control) | QPatch | 0.05 | <1x | High Risk |
| Vehicle (Negative Control) | QPatch | > 100 | N/A | No Inhibition |
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a cell line stably expressing the hERG channel, such as HEK293-hERG cells.[14]
-
System Preparation: Load the cell suspension into the automated patch-clamp system (e.g., QPatch).[12] The system establishes a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[14]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the 5-chloro-indole derivative.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Hepatotoxicity Assessment
Causality: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[15][16] DILI is a significant cause of drug failure in both preclinical and clinical stages.[15] In vitro assays using primary human hepatocytes or liver-derived cell lines provide a predictive model for potential human hepatotoxicity.[1]
Protocol: Hepatocyte Viability Assay
-
Cell Culture: Culture primary human hepatocytes or HepG2 cells. Primary cells are more physiologically relevant but have limited availability and higher variability.
-
Treatment: Expose the cultured hepatocytes to a range of concentrations of the test compound for 24 to 72 hours.
-
Endpoint Measurement: Assess cell viability using multiple endpoints. This is crucial as different mechanisms of toxicity can affect different cellular processes.
-
ATP Levels (CellTiter-Glo®): Measures metabolic health.
-
LDH Release (Lactate Dehydrogenase): Measures cell membrane integrity. A compromised membrane releases LDH into the culture medium.
-
High-Content Imaging: Can simultaneously measure multiple parameters like mitochondrial membrane potential, reactive oxygen species (ROS) generation, and nuclear morphology.[15]
-
Genotoxicity: In Vitro Micronucleus Test
Causality: If the Ames test is positive or equivocal, or as part of a standard battery, the in vitro micronucleus assay is performed. This test detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[17] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind.[18] This assay is conducted in mammalian cells and is a key part of the regulatory testing battery, often following OECD Test Guideline 487.[19][20]
Protocol: In Vitro Micronucleus Assay (using TK6 cells)
-
Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells.[17]
-
Exposure: Treat the cells with at least three concentrations of the test compound for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (approx. 1.5-2 normal cell cycles) without S9.[19]
-
Cytokinesis Block: Add Cytochalasin B to the culture. This agent inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Analyzing only binucleated cells ensures that the scored cells have completed one round of mitosis in the presence of the compound.[18]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye like Giemsa or a fluorescent dye.[19]
-
Scoring: Using a microscope or an automated flow cytometer, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18][19] A dose-dependent, statistically significant increase in micronucleated cells indicates a positive result.
Tier 3: Metabolic & Drug-Drug Interaction (DDI) Profile
A compound with a clean profile in Tiers 1 and 2 can still fail if it adversely interacts with other drugs. This is most often caused by inhibition of Cytochrome P450 (CYP) enzymes.[21]
Cytochrome P450 (CYP) Inhibition Assay
Causality: CYP enzymes are a superfamily of enzymes responsible for the metabolism of the vast majority of drugs.[22] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated concentrations of the co-administered drug and potential toxicity.[22] Regulatory agencies require testing against a panel of the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[23][24]
Comparative Data: CYP450 Inhibition Profile of IND-5Cl
| CYP Isoform | Probe Substrate | IC50 (µM) | Interpretation |
| CYP1A2 | Phenacetin | > 50 | No significant inhibition |
| CYP2C9 | Diclofenac | 22.8 | Weak inhibition |
| CYP2C19 | S-Mephenytoin | > 50 | No significant inhibition |
| CYP2D6 | Dextromethorphan | > 50 | No significant inhibition |
| CYP3A4 | Midazolam | 15.1 | Moderate inhibition |
Protocol: CYP450 Inhibition IC50 Assay
-
System: Use human liver microsomes (HLM), which contain a mixture of CYP enzymes, or recombinant human CYP enzymes for isoform-specific analysis.[21]
-
Incubation: Incubate the microsomes or recombinant enzymes with an isoform-specific probe substrate and a range of concentrations of the 5-chloro-indole derivative.
-
Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Quenching: Stop the reaction after a set time (e.g., 10-15 minutes) by adding a solvent like acetonitrile.
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[25]
-
Calculation: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC50 value, representing the concentration that inhibits 50% of the enzyme's activity.
Conclusion
This tiered, comparative guide provides a robust framework for systematically evaluating the safety profile of novel 5-chloro-indole derivatives. By integrating foundational cytotoxicity screens with specific organ toxicity, genotoxicity, and metabolic assays, this approach allows for the early identification and mitigation of potential liabilities. The causality-driven explanations for each protocol are intended to empower researchers to not only generate high-quality data but also to interpret it within the broader context of drug development, ultimately facilitating the progression of the safest and most promising candidates toward clinical evaluation.
References
- 1. insphero.com [insphero.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. criver.com [criver.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. x-cellr8.com [x-cellr8.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. criver.com [criver.com]
- 20. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. criver.com [criver.com]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-chloro-3-methyl-1H-indole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-chloro-3-methyl-1H-indole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated organic compounds.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. As a chlorinated indole derivative, it must be handled as a hazardous chemical. The primary risks are associated with irritation and potential toxicity if improperly handled.[1][2]
Anticipated Hazard Classification
While specific toxicological data for this exact compound is limited, information from Safety Data Sheets (SDS) for this compound and structurally related chemicals allows for an extrapolated hazard profile based on the Globally Harmonized System (GHS).[1][3][4][5]
| Hazard Class | Category | Signal Word | Hazard Statement | Citations |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [3][5][6][7] |
| Serious Eye Damage/Irritation | 2 / 2A | Warning | H319: Causes serious eye irritation | [3][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [3][5][6][7] |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | [1] |
Causality Behind Safety Protocols: The physical form of this compound is typically a solid, meaning the primary exposure risks are inhalation of dust and direct contact with skin or eyes.[1] Therefore, all handling procedures are designed to mitigate the generation of airborne particles and prevent direct contact.
Mandatory Personal Protective Equipment (PPE) & Handling
-
Engineering Controls: All weighing and handling of this compound must be conducted within a certified chemical fume hood to control dust and vapor exposure.[1][2] Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][7]
-
Skin Protection: A full-sleeved lab coat and chemical-resistant gloves (e.g., nitrile) are required.[1][2][8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste.[9][10] Under no circumstances should this chemical be discarded in general trash or poured down the drain.[2]
Step 1: Waste Characterization and Segregation
This compound must be managed as a hazardous halogenated organic waste .[2]
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][11] Halogenated compounds require specific incineration conditions to prevent the formation of highly toxic byproducts like dioxins and furans, and to scrub acidic gases (e.g., HCl) from the emissions.[12][13][14] Mixing waste streams complicates this process and significantly increases disposal costs.
Step 2: Proper Containerization and Labeling
-
Action: Use a compatible, leak-proof container with a tightly sealing lid. The container must be in good condition, free of cracks or residue on the outside.[9][11]
-
Action: Label the container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any other constituents.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[3]
-
The accumulation start date.
-
Your name, department, and contact information.
-
Step 3: On-Site Accumulation
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10]
-
Causality: The SAA minimizes the travel of hazardous materials within the facility. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste) and dictate a time limit for removal once the container is full.[9] The container must remain closed at all times except when adding waste.[9]
Step 4: Final Disposal by Licensed Professionals
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[2]
-
Disposal Method: The standard and required method for disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][12]
-
Causality: As a chlorinated organic material, this compound will produce hydrogen chloride (HCl) gas upon combustion.[12] Licensed incinerators operate at temperatures sufficient to destroy the organic molecule and are equipped with flue gas scrubbing systems (e.g., caustic scrubbers) to neutralize the HCl, converting it into less harmful salts and water before release.[12][13] This prevents the emission of acid gases and other pollutants.[13]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, follow these procedures for a small-scale laboratory spill.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is large or you feel unsafe, evacuate and contact your EHS office immediately.
-
PPE: Don appropriate PPE, including a respirator if dust is significantly airborne.[1]
-
Containment: Carefully sweep up the solid material. AVOID CREATING DUST .[1][6] Do not use a standard vacuum cleaner. If necessary, gently moisten the material with a suitable solvent (e.g., isopropanol) to minimize dust generation.
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal, label, and dispose of the spill cleanup waste as hazardous halogenated organic waste.
Part 4: Proactive Waste Minimization
The most effective disposal strategy begins with waste minimization.[15] Integrating the principles of green chemistry can significantly reduce hazardous waste output.
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock.[9][10]
-
Inventory Management: Maintain an accurate chemical inventory to prevent duplicate orders.[9][11]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[10][15]
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 14. researchgate.net [researchgate.net]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Protective Measures for Handling 5-chloro-3-methyl-1H-indole: A Technical Guide
This guide provides essential, in-depth technical instruction on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-chloro-3-methyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to provide value beyond the product, ensuring your work is conducted with the highest standards of safety and scientific integrity.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the foundation of laboratory safety. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that dictate our protective strategy.[1] Handling this compound requires mitigating risks associated with skin, eye, and respiratory exposure.
The primary hazards are summarized below:
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Data sourced from the this compound Safety Data Sheet.[1] |
The causality is clear: the chemical properties of this substituted indole necessitate a robust barrier to prevent it from coming into contact with sensitive tissues. The operational plan must therefore be built around preventing skin and eye contact and avoiding the inhalation of dust or aerosols.[2][3]
Core Principles of Protection: Engineering Controls and PPE
Personal Protective Equipment is the final and critical barrier between the researcher and the chemical hazard. However, it should always be used in conjunction with primary engineering controls.
-
Engineering Controls : All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood to control airborne contaminants.[4] The work area must be equipped with a readily accessible eyewash station and safety shower.[3][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The specific components are detailed below.
Personal Protective Equipment (PPE) Specifications
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical safety goggles and a face shield | 2 pairs of nitrile gloves (double-gloving) | Full-sleeved lab coat, long pants, closed-toe shoes | Mandatory use within a chemical fume hood |
| Preparing Solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (nitrile minimum) | Full-sleeved lab coat, long pants, closed-toe shoes | Mandatory use within a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges[2][6] |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (nitrile minimum) | Full-sleeved lab coat, long pants, closed-toe shoes | Not required if handling sealed containers in a ventilated area |
Detailed Breakdown of PPE Components:
-
Eye and Face Protection : To protect against splashes and airborne particles, wear tightly fitting chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[6][7] When handling liquids or performing operations with a higher splash potential, a face shield must be worn over the goggles to provide a full barrier of protection.[6][8]
-
Skin and Body Protection : A full-sleeved laboratory coat must be worn and kept fastened to prevent skin contact.[4] All exposed skin should be covered by wearing long pants and closed-toe shoes.[6] For large-scale operations or when cleaning spills, a chemically resistant apron should be worn over the lab coat.
-
Hand Protection : Chemical-resistant gloves are required for all handling procedures.[1] Nitrile gloves are a suitable choice for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[2] For prolonged contact or when handling concentrated solutions, consider more robust materials like butyl rubber. When working with chemicals of unknown toxicity, double-gloving is a recommended practice to provide an additional layer of protection.[6]
-
Respiratory Protection : The primary defense against respiratory irritation is the mandatory use of a chemical fume hood.[4] Avoid any action that generates dust.[2] If engineering controls are insufficient or during a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be used.[2][6] All users of respirators must be properly fit-tested and trained.[9]
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for safety. The following protocols provide step-by-step guidance for key workflows.
Protocol 1: PPE Donning and Doffing Sequence
-
Donning (Putting On) :
-
Put on closed-toe shoes and long pants.
-
Don the inner pair of nitrile gloves.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the second, outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on chemical safety goggles.
-
If required, put on a face shield.
-
-
Doffing (Taking Off) :
Safe Handling Workflow Diagram
The following diagram outlines the critical decision-making and action steps for the safe handling of this compound from procurement to disposal.
Caption: A workflow for the safe handling of this compound.
Operational and Disposal Plan
Proper management of chemical waste is a legal and ethical responsibility.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, wipes, etc.) and residual material, must be collected in a dedicated, clearly labeled hazardous waste container.[10] Halogenated organic waste should be segregated from non-halogenated streams to facilitate proper disposal.[10]
-
Disposal Protocol : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.[10]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pppmag.com [pppmag.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
